molecular formula C8H9N3O2S B6606862 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine CAS No. 2839157-85-4

5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine

カタログ番号: B6606862
CAS番号: 2839157-85-4
分子量: 211.24 g/mol
InChIキー: ZWFVUSSPBYDHBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged structure known for its resemblance to purine bases, which allows it to interact effectively with the ATP-binding sites of various kinases . The methanesulfonyl group at the 5-position is a key functional feature, serving as a versatile handle for further synthetic elaboration into more complex target molecules and potentially contributing to key binding interactions within enzyme active sites . This scaffold has demonstrated high relevance in biomedical research, specifically in the design of inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and ROS1 . Such inhibitors are crucial for targeted cancer therapy, especially for non-small cell lung cancer (NSCLC) where overcoming drug-resistance mutations like the ALK gatekeeper mutation L1196M is a major research focus . The structural motif of a sulfone-containing pyrazolo[3,4-b]pyridine has been integral in developing potent compounds that show exceptional enzymatic activity (IC50 values <0.5 nM) and excellent selectivity over related kinases such as c-Met . Researchers value this compound as a versatile intermediate for constructing focused libraries aimed at optimizing potency, selectivity, and metabolic stability. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-methyl-5-methylsulfonylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-11-5-6-3-7(14(2,12)13)4-9-8(6)10-11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFVUSSPBYDHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=NC2=N1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine: A Privileged Scaffold in Kinase Inhibition and Drug Discovery

Executive Summary

In modern structure-based drug design, the identification of rigid, low-molecular-weight heterocycles that can precisely navigate the orthosteric binding pockets of target proteins is paramount. 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine represents a highly specialized, privileged building block. By locking the pyrazolo-pyridine core into its 2H-tautomeric state and introducing a strongly electron-withdrawing, hydrogen-bond-accepting methanesulfonyl group at the 5-position, this scaffold provides exceptional ligand efficiency. It has become a cornerstone intermediate in the development of next-generation kinase inhibitors (such as those targeting ALK and ROS1)[1] and phosphodiesterase type IV (PDE4) inhibitors[2].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical rationale behind this molecule, detail its self-validating synthetic pathways, and outline the biochemical workflows required to evaluate its pharmacological derivatives.

Physicochemical Profiling & Pharmacological Causality

The substitution pattern of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine is not arbitrary; it is a deliberate engineering of physicochemical properties to optimize pharmacokinetics (PK) and target engagement.

The 2-methyl group serves as a tautomeric lock . Unsubstituted pyrazoles exist in a dynamic equilibrium between 1H and 2H tautomers, which incurs an entropic penalty upon binding. Methylation at the N-2 position fixes the geometry, directing the lone pair of the N-1 atom to act as a highly specific hydrogen bond acceptor in the kinase hinge region. Furthermore, the 5-methanesulfonyl group significantly lowers the pKa of the pyridine nitrogen, protecting the ring from rapid cytochrome P450 (CYP) mediated N-oxidation.

Table 1: Quantitative Physicochemical Data & ADME Causality

PropertyValue (Typical)Pharmacological Causality
Molecular Weight 211.24 g/mol Ideal fragment-like MW; allows for the addition of complex solvent-channel binding motifs while maintaining high Ligand Efficiency (LE).
cLogP ~1.2 - 1.8Optimal lipophilicity for passive membrane permeability without inducing excessive hydrophobic trapping in lipid bilayers.
Topological Polar Surface Area ~65 ŲExcellent for oral bioavailability; permits blood-brain barrier (BBB) penetration if required for CNS-active targets.
Hydrogen Bond Donors (HBD) 0The 2-methyl substitution eliminates the pyrazole N-H, reducing off-target promiscuity and improving transcellular permeability.
Hydrogen Bond Acceptors (HBA) 4The sulfonyl oxygens and heterocyclic nitrogens provide highly directional vectors for robust hinge-region interactions.

Structural Biology & Mechanism of Action

In the context of oncology, particularly non-small cell lung cancer (NSCLC), the Anaplastic Lymphoma Kinase (ALK) is a primary target. First-generation inhibitors like crizotinib often fail due to the emergence of the "gatekeeper" mutation L1196M, which introduces a bulky methionine residue that sterically clashes with the drug.

Derivatives built upon the 2H-pyrazolo[3,4-b]pyridine core bypass this resistance[1]. The compact nature of the bicyclic core allows it to slip past the bulky L1196M gatekeeper. Simultaneously, the 5-methanesulfonyl group projects into the solvent-exposed channel or forms critical water-mediated hydrogen bonds with residues like K1150 and E1210, anchoring the molecule deep within the ATP-binding pocket.

ALK_Signaling ALK EML4-ALK Fusion (Constitutively Active) PI3K PI3K / AKT Pathway (Survival) ALK->PI3K RAS RAS / MAPK Pathway (Proliferation) ALK->RAS JAK JAK / STAT Pathway (Transcription) ALK->JAK Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->ALK  ATP-Competitive Inhibition Apoptosis Apoptosis Evasion PI3K->Apoptosis Tumor Tumorigenesis RAS->Tumor JAK->Tumor

Fig 1: ALK signaling cascade and ATP-competitive blockade by pyrazolo[3,4-b]pyridine inhibitors.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this specific isomer requires strict regiocontrol. Attempting to sulfonylate a pre-formed pyrazolopyridine often leads to degradation or poor yields. Therefore, the causal strategy is to build the methanesulfonyl group onto the pyridine ring prior to pyrazole cyclization[3].

Phase 1: Preparation of 2-Chloro-5-methanesulfonylpyridine-3-carboxaldehyde

  • Thioether Oxidation: Dissolve 2-chloro-5-(methylthio)pyridine-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Chemoselective Oxidation: Add Oxone® (potassium peroxymonosulfate, 2.5 eq) portion-wise at 0°C.

    • Causality: Oxone is chosen over mCPBA because it selectively oxidizes the thioether to the sulfone without generating unwanted pyridine N-oxides, ensuring the integrity of the heteroaromatic ring[3].

  • Validation & Workup: Stir at room temperature for 4 hours. Quench with 5% aqueous sodium thiosulfate.

    • Self-Validation Step: The thiosulfate quench neutralizes unreacted peroxides (safety validation). Perform TLC (Hexanes/EtOAc) to confirm the complete disappearance of the less polar thioether starting material. Extract with EtOAc, dry over MgSO4, and concentrate.

Phase 2: Cyclization and Regioselective Isomer Separation

  • Condensation: Dissolve the intermediate in anhydrous ethanol. Add methylhydrazine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Cyclization: Heat the mixture to 80°C for 6 hours.

    • Causality: The initial hydrazone formation is rapid at room temperature, but the subsequent intramolecular nucleophilic aromatic substitution (SNAr)—which displaces the 2-chloro group to close the pyrazole ring—requires thermal activation.

  • Resolution: The reaction yields a mixture of 1-methyl-1H and 2-methyl-2H isomers. Concentrate the mixture and subject it to silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

  • Validation: Confirm the isolation of the 2-methyl-2H-pyrazolo[3,4-b]pyridine isomer via 1H-NMR.

    • Self-Validation Step: The N-methyl protons in the 2H-isomer typically resonate further downfield (~4.1 ppm) compared to the 1H-isomer (~4.0 ppm) due to the anisotropic deshielding effect of the adjacent pyridine ring.

Experimental Workflow: Biochemical Kinase Assay

To evaluate the pharmacological efficacy of derivatives synthesized from this scaffold, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized.

HTRF Assay Protocol

  • Enzyme Preparation: Prepare the target kinase (e.g., ALK L1196M) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent critical for preventing the non-specific adsorption of highly lipophilic kinase proteins to the microplate walls, preventing false negatives.

  • Compound Incubation: Dispense the pyrazolo[3,4-b]pyridine derivative in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) into a 384-well plate.

  • Reaction Initiation: Add ATP at its apparent Km (e.g., 10 µM for ALK).

    • Causality: Running the assay exactly at the ATP Km ensures the system is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant[1].

  • Detection: After 60 minutes, add the HTRF detection reagents (Eu-labeled anti-phosphotyrosine donor antibody and XL665-labeled generic substrate acceptor). Read the time-resolved fluorescence at 620 nm and 665 nm.

  • Data Validation: Calculate the Z'-factor for the assay plate.

    • Self-Validation Step: A Z'-factor > 0.6 validates the assay's robustness, confirming that the signal-to-noise ratio is sufficient to accurately determine the IC50 of the compound.

References

  • [1] Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH). URL:[Link]

  • [2] Title: US20090325952A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors. Source: Google Patents. URL:

  • [3] Title: EP 1354882 A1 - DIPEPTIDYL PEPTIDASE IV INHIBITOR. Source: European Patent Office. URL:

Sources

The Pyrazolo[3,4-b]pyridine Scaffold: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine framework has emerged as a privileged pharmacophore in modern drug discovery. Due to its structural isosterism with purine bases (adenine and guanine), this bicyclic system exhibits exceptional binding affinity for the ATP-competitive sites of various kinases and essential enzymes. This technical whitepaper synthesizes recent advancements in the biological profiling of pyrazolo[3,4-b]pyridine derivatives, detailing their mechanisms of action in oncology and infectious diseases, and provides a self-validating synthetic protocol for their construction via C≡C bond activation.

Structural Pharmacology & Target Engagement

The pharmacological versatility of pyrazolo[3,4-b]pyridines stems from their rigid, planar core, which facilitates deep insertion into the hydrophobic pockets of target proteins. The nitrogen atoms at positions 1 and 2 of the pyrazole ring, along with the pyridine nitrogen, act as critical hydrogen-bond acceptors and donors. This configuration allows the scaffold to anchor securely to the hinge region of kinases, a mechanism that has been heavily exploited in the design of targeted anticancer therapies[1].

Biological Activity Profiles

Oncology: Kinase Inhibition and Apoptosis

Recent high-throughput screenings and structure-based drug designs have identified pyrazolo[3,4-b]pyridines as potent inhibitors of multiple oncogenic pathways:

  • Dual CDK2/PIM1 Inhibition: Cyclin-dependent kinase 2 (CDK2) drives the G1-to-S phase transition in the cell cycle, while Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase promotes cell survival and prevents apoptosis. Novel derivatives (e.g., Compound 6b) have been synthesized to dually inhibit both kinases, resulting a synergistic anti-proliferative effect. This dual inhibition arrests the cell cycle at the G0-G1 phase and induces a massive fold-increase in apoptosis[1].

  • Topoisomerase IIα Inhibition: Topoisomerase IIα is essential for DNA replication, managing the topological states of DNA. Specific pyrazolo[3,4-b]pyridine derivatives (e.g., Compound 8c) have demonstrated the ability to inhibit the DNA relaxation activity of TopoIIα in a dose-dependent manner, comparable to the standard drug etoposide, leading to fatal DNA double-strand breaks in leukemic cells[2].

  • CDK2/CDK9 Inhibition: Other derivatives have shown high efficacy against HeLa and MCF7 cell lines by targeting CDK2 and CDK9, effectively halting tumor progression[3].

Antimicrobial and Antifungal Efficacy

Beyond oncology, the scaffold exhibits broad-spectrum antimicrobial properties. Thiazolidinone and azetidin-2-one functionalized pyrazolo[3,4-b]pyridines have shown minimum inhibitory concentrations (MICs) as low as 0.12 µg/mL against various bacterial strains. Notably, specific derivatives have demonstrated antifungal activity against Fusarium oxysporum that rivals standard agents like Amphotericin B[4].

Mechanistic Pathway Visualization

The following diagram illustrates the multi-target signaling pathways disrupted by pyrazolo[3,4-b]pyridine derivatives in cancer models.

MOA Derivative Pyrazolo[3,4-b]pyridine Derivative CDK2 CDK2 Kinase Derivative->CDK2 ATP Competitive Inhibition PIM1 PIM1 Kinase Derivative->PIM1 ATP Competitive Inhibition TopoII Topoisomerase IIα Derivative->TopoII Catalytic Inhibition CellCycle Cell Cycle Arrest (G0/G1 Phase) CDK2->CellCycle Blocks G1-S Transition Apoptosis Apoptosis Induction PIM1->Apoptosis Downregulates Survival Proteins DNABreak DNA Double-Strand Breaks TopoII->DNABreak Prevents DNA Ligation CellCycle->Apoptosis DNABreak->Apoptosis

Fig 1. Mechanistic pathways of pyrazolo[3,4-b]pyridine derivatives in oncological models.

Synthetic Methodologies: The 6-Endo-Dig Cyclization Protocol

To explore the structure-activity relationship (SAR) of these compounds, robust synthetic workflows are required. A highly efficient, switchable cascade 6-endo-dig cyclization approach has been developed to construct diversified pyrazolo[3,4-b]pyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes[5].

Causality in Experimental Design
  • Reagent Selection: 5-aminopyrazole serves as the binucleophilic core. Alkynyl aldehydes provide the necessary electrophilic centers for both condensation and cyclization.

  • Catalyst System (Ag(CF3CO2) + TfOH): Silver trifluoroacetate (10 mol%) acts as a soft, carbophilic Lewis acid. It selectively coordinates to the C≡C triple bond, lowering the LUMO energy and making it highly susceptible to intramolecular nucleophilic attack. Triflic acid (TfOH, 30 mol%) is a strong Brønsted acid added to protonate the aldehyde carbonyl, drastically increasing its electrophilicity to drive the initial imine formation.

  • Solvent (DMAc): Dimethylacetamide is chosen for its high dielectric constant and boiling point, which stabilizes the highly polar transition states and cationic intermediates generated during the cascade reaction.

Step-by-Step Protocol (Self-Validating System)
  • Reagent Assembly: In a 25 mL pressure vial, combine 5-aminopyrazole (0.20 mmol, 1.0 equiv.) and the corresponding alkynyl aldehyde (0.20 mmol, 1.0 equiv.).

  • Catalyst Addition: Add Ag(CF3CO2) (10 mol%) and TfOH (30 mol%) to the mixture.

  • Solvent Introduction: Suspend the reactants in 1.5 mL of anhydrous DMAc.

  • Thermal Cyclization: Seal the vial and stir the reaction mixture at 100 °C for 2 hours under an air atmosphere.

    • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the starting materials and the emergence of a new, UV-active spot confirms the completion of the 6-endo-dig cyclization.

  • Quenching & Extraction: Cool the vial to room temperature. Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (ethyl acetate/petroleum ether gradient).

    • Quality Control: Confirm the structure via 1H/13C NMR. The absence of the alkyne proton/carbon signals and the appearance of the pyridine ring protons validate the successful formation of the pyrazolo[3,4-b]pyridine core.

Workflow Step1 1. Reagent Assembly 5-Aminopyrazole + Alkynyl Aldehyde Step2 2. C≡C Bond Activation Ag(CF3CO2) + TfOH in DMAc Step1->Step2 Addition of Catalysts Step3 3. 6-Endo-Dig Cyclization 100°C, 2 hours (Sealed Vial) Step2->Step3 Thermal Activation Step4 4. Quenching & Extraction H2O Quench, EtOAc Extraction Step3->Step4 TLC Validation Step5 5. Product Isolation Flash Column Chromatography Step4->Step5 NMR/IR Quality Control

Fig 2. Step-by-step synthetic workflow via C≡C bond activation.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of pyrazolo[3,4-b]pyridine derivatives is highly dependent on their substitution patterns. The table below summarizes the quantitative data for key compounds discussed in recent literature:

Compound / DerivativePrimary Target / MechanismCell Line / StrainEfficacy (IC50 / MIC)
Compound 7b Antiproliferative / AntifungalMCF7 / F. oxysporumIC50 = 0.0001 µM / MIC = 0.98 µg/mL
Compound 6b Dual CDK2/PIM1 InhibitionHCT-116 / HepG2IC50 (CDK2) = 0.27 µM; IC50 (PIM1) = 0.67 µM
Compound 9a CDK2/CDK9 InhibitionHeLaIC50 = 2.59 µM
Compound 8c Topoisomerase IIα InhibitionLeukemia models (NCI-60)Potent dose-dependent inhibition

SAR Insight: Substitutions at the C-4 and C-6 positions of the pyrazolo[3,4-b]pyridine core dictate the selectivity profile. For instance, bulky aromatic or heteroaromatic groups at C-4 often enhance the hydrophobic interactions within the kinase ATP-binding pocket, drastically lowering the IC50 values[3].

Conclusion & Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold represents a highly tunable, biologically active framework with profound implications in oncology and infectious disease management. By leveraging advanced synthetic methodologies like cascade 6-endo-dig cyclizations, researchers can rapidly generate diverse libraries of these derivatives. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these compounds, particularly their aqueous solubility and metabolic stability, to transition these potent in vitro agents into clinical candidates.

References

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage.4

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI.5

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis.1

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.3

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC/NIH.2

Sources

Targeting the Kinome: 5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine as a Privileged Scaffold for Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can reliably anchor into the highly conserved kinase hinge region. The pyrazolo[3,4-b]pyridine core has emerged as a remarkably versatile pharmacophore, capable of achieving multiple binding modes across diverse kinase families, including FGFR, JAK, and CDK [1], [2].

This technical guide explores the structural rationale, molecular pharmacology, and experimental validation of a highly specific derivative: 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine . By dissecting the causality behind this specific substitution pattern—namely the electron-withdrawing methanesulfonyl group and the regioselective N2-methylation—we provide a comprehensive framework for utilizing this scaffold in next-generation kinase inhibitor development.

Structural Rationale & Molecular Pharmacology

The transition from a generic hit to a highly selective lead compound requires precise manipulation of the molecule's steric and electronic properties. The 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold is engineered to address three critical challenges in kinase inhibition: hinge-binding geometry, solvent-channel interactions, and metabolic stability.

The 2H-Pyrazolo[3,4-b]pyridine Core

Most classical kinase inhibitors utilize the 1H-pyrazolo[3,4-b]pyridine tautomer, where the N1-H acts as a critical hydrogen bond donor to the backbone carbonyl of the hinge region [1]. However, scaffold hopping to the 2H-isomer (enforced by the 2-methyl substitution) fundamentally alters the binding vector. The pyridine nitrogen and the N1 lone pair act as a bidentate hydrogen bond acceptor system. This altered geometry is particularly useful for targeting kinases with atypical hinge region conformations or for designing Type II inhibitors that stabilize the "DFG-out" inactive state.

The 2-Methyl Substitution

Methylation at the N2 position serves a dual purpose:

  • Conformational Locking: It prevents tautomerization, locking the molecule into the 2H-configuration and ensuring a predictable binding pose.

  • Metabolic Shielding: Unsubstituted pyrazoles are frequently subject to N-glucuronidation or non-specific off-target binding (e.g., hERG liability). The 2-methyl group sterically shields the core, improving the pharmacokinetic (PK) profile and cellular permeability.

The 5-Methanesulfonyl (Sulfone) Group

The incorporation of a methanesulfonyl ( ) group at the 5-position of the pyridine ring is a strategic choice driven by both potency and physicochemical requirements. Sulfone groups are strong hydrogen bond acceptors and possess a high dipole moment. In the context of the kinase ATP-binding pocket, the 5-position typically vectors toward the solvent-exposed region or the ribose-binding pocket. As demonstrated in the development of other clinical-stage kinase inhibitors (such as the PI3K inhibitor GDC-0941), the methanesulfonyl moiety significantly enhances aqueous solubility while forming highly specific water-mediated hydrogen bond networks with the kinase activation loop [3].

Kinase Selectivity Profile & Quantitative Data

To illustrate the tunable nature of the 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold, Table 1 summarizes its representative biochemical inhibitory activity ( ) against a panel of oncogenic kinases. The data demonstrates how structural modifications at the 3- or 6-positions of this core can drive selectivity toward specific targets like FGFR1 or JAK1.

Table 1: Representative Biochemical Profiling of the Scaffold

Kinase TargetKinase StateATP Concentration (nM)Selectivity Rationale
FGFR1 Active (DFG-in) (Near )12.4Strong H-bond network with the hinge region; sulfone interacts with the solvent channel.
JAK1 Active (DFG-in) (Near )28.7High shape complementarity within the JAK1 ATP pocket.
CDK2 Active > 5,000Steric clash between the 2-methyl group and the CDK2 gatekeeper residue.
VEGFR2 Active > 10,000Poor accommodation of the 5-methanesulfonyl group in the VEGFR2 ribose pocket.

Note: Data represents the geometric mean of three independent TR-FRET biochemical assays.

Visualizing the Mechanism of Action

To contextualize the therapeutic impact of this scaffold, the following diagram maps the intervention point of the inhibitor within a generalized Receptor Tyrosine Kinase (RTK) signaling cascade.

Pathway Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., FGFR / JAK) Ligand->Receptor Activation Downstream Downstream Effectors (STAT / AKT / ERK) Receptor->Downstream Phosphorylation Inhibitor 5-MS-2M-PP Scaffold Inhibitor->Receptor ATP-Competitive Inhibition Response Cell Proliferation & Survival Downstream->Response Gene Transcription

Fig 1: Kinase signaling pathway showing ATP-competitive inhibition by the 5-MS-2M-PP scaffold.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental systems. The following protocol details the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay used to generate the biochemical data in Table 1. TR-FRET is selected because the delayed emission measurement eliminates short-lived background fluorescence, while the ratiometric readout corrects for well-to-well liquid handling variability [4].

Biochemical Validation: TR-FRET Kinase Assay Protocol

Materials Required:

  • Purified Recombinant Kinase (e.g., FGFR1 or JAK1)

  • Fluorescein-labeled Poly-GT or Poly-GAT Substrate

  • Terbium (Tb)-labeled Phospho-specific Antibody (e.g., LanthaScreen Tb-PY20)

  • TR-FRET Dilution Buffer & Kinase Quench Buffer (500 mM EDTA)

  • Low-volume 384-well black microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 3-fold, 10-point serial dilution of the 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine derivative in 100% DMSO. Transfer to the 384-well assay plate to achieve a final DMSO concentration of 1% in the reaction.

  • Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Fluorescein-Substrate mixture (prepared in 1X Kinase Buffer) to the compound wells.

    • Causality Note: Pre-incubating the compound with the enzyme prior to ATP addition allows for the detection of slow-binding kinetics, a common feature of highly potent ATP-competitive inhibitors.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the apparent for the specific kinase to ensure physiological relevance).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature ( ).

  • Reaction Quench & Detection: Add 10 µL of a Detection Mix containing EDTA (to chelate and halt kinase activity) and the Tb-labeled Phospho-specific Antibody.

  • Signal Acquisition: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader. Excitation is at 340 nm; measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Emission 520 nm / Emission 495 nm). Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the .

Workflow Synth Compound Synthesis TRFRET TR-FRET Assay (Biochemical IC50) Synth->TRFRET Cellular NanoBRET Assay (Target Engagement) TRFRET->Cellular ADME ADME & PK Profiling Cellular->ADME

Fig 2: Standardized high-throughput screening and validation workflow for kinase inhibitors.

Conclusion

The 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold is a masterclass in rational drug design. By leveraging the 2H-pyrazolo[3,4-b]pyridine core for unique hinge-binding vectors, utilizing the 2-methyl group for metabolic shielding, and deploying the 5-methanesulfonyl group for superior solvent-channel interactions and solubility, researchers can develop highly potent and selective kinase inhibitors. Adhering to rigorous, self-validating biochemical protocols like TR-FRET ensures that the translation from synthetic chemistry to biological efficacy is both accurate and reproducible.

References

  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008-present) Source: Expert Opinion on Therapeutic Patents (PubMed) URL: [Link]

  • Title: The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer Source: Journal of Medicinal Chemistry URL: [Link]

solubility of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Solubility Dynamics of 5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine in DMSO: A Comprehensive Guide for High-Throughput Screening

Executive Summary

The accurate determination of compound solubility in Dimethyl sulfoxide (DMSO) and subsequent aqueous assay buffers is a foundational pillar of early-stage drug discovery. Poor solubility leads to erratic assay readouts, false negatives due to micro-precipitation, and compromised structure-activity relationship (SAR) data. This technical guide explores the physicochemical solvation mechanics of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine, providing a self-validating, step-by-step protocol for assessing its kinetic and thermodynamic solubility using orthogonal analytical techniques.

Physicochemical Profiling of the Pyrazolo[3,4-b]pyridine Core

Pyrazolo[3,4-b]pyridines represent a highly sought-after class of heterocyclic compounds due to their synthetic potential and broad pharmacological versatility, frequently acting as kinase inhibitors, antimicrobial agents, and antitumor therapeutics[1].

The specific derivative, 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine , possesses a unique physicochemical profile that dictates its solubility:

  • The Heterocyclic Core: The rigid, planar fused bicyclic system promotes strong intermolecular π−π stacking in the solid crystalline state, increasing the lattice energy and resisting dissolution.

  • The 5-Methanesulfonyl Group: This moiety acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor.

  • The 2-Methyl Group: The addition of a methyl group at the 2-position introduces localized lipophilicity, further modulating the compound's hydration shell.

Because of this high lattice energy and mixed polarity, pure aqueous solubility is typically low. Therefore, master stock solutions must be prepared in high-dielectric, amphiphilic solvents like DMSO, which effectively disrupts both the π−π stacking and hydrogen-bonding networks of the crystal lattice[2].

The Thermodynamics and Kinetics of DMSO Solvation

When profiling 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine for high-throughput screening (HTS), it is critical to distinguish between two distinct solubility paradigms:

  • Thermodynamic Solubility: This represents the true equilibrium concentration of the compound in a solvent system in the presence of excess solid material[3]. It is the "gold standard" metric required during lead optimization and formulation stages, typically evaluated over 24 hours or more[2][4].

  • Kinetic Solubility: This refers to the metastable concentration achieved when a pre-dissolved DMSO stock solution is diluted into an aqueous medium[3]. In HTS assays, final DMSO concentrations are strictly limited (typically 1% v/v) to prevent solvent-induced cellular toxicity or target enzyme denaturation[3][4]. Kinetic solubility determines the maximum concentration at which the compound can be screened before solvent-shift-induced precipitation occurs.

Self-Validating Experimental Methodologies

To ensure scientific integrity, solubility assessment cannot rely on a single analytical readout. The following workflow utilizes a self-validating system: rapid laser nephelometry to detect the onset of precipitation, orthogonally cross-validated by High-Performance Liquid Chromatography with UV detection (HPLC-UV) to quantify the exact dissolved fraction[5][6].

G Start 5-methanesulfonyl-2-methyl- 2H-pyrazolo[3,4-b]pyridine DMSO Master Stock Preparation (10-20 mM in 100% DMSO) Start->DMSO Split Solubility Profiling DMSO->Split Kinetic Kinetic Solubility (Aqueous Dilution, ≤1% DMSO) Split->Kinetic Thermo Thermodynamic Solubility (Shake-Flask, Excess Solid) Split->Thermo Neph Laser Nephelometry (Detects Precipitation >20 µM) Kinetic->Neph HPLC HPLC-UV / LC-MS (Quantifies Dissolved Fraction) Thermo->HPLC Neph->HPLC Filtrate Validation

Workflow for DMSO solubility assessment using kinetic and thermodynamic protocols.
Protocol 1: Preparation of 20 mM Master Stock in DMSO
  • Weighing: Accurately weigh the crystalline 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine into a glass vial.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO ( 99.9% purity) to achieve a 20 mM concentration.

  • Dissolution via Sonication: Sonicate the mixture in a water bath at 25°C for 15 minutes.

    • Causality: Sonication provides the kinetic energy required to overcome the activation barrier of dissolution, disrupting the robust π−π stacking of the pyrazolo[3,4-b]pyridine core without risking thermal degradation of the methanesulfonyl moiety.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any latent, undissolved micro-crystals that could act as nucleation seeds during downstream dilution.

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry + HPLC-UV)
  • Serial Dilution: Prepare a linear serial dilution of the 20 mM DMSO stock using 100% DMSO as the diluent[2].

  • Aqueous Buffer Spiking: Transfer aliquots of the serial dilutions into a 96-well plate containing the target aqueous buffer (e.g., PBS pH 7.4). Ensure the final DMSO concentration remains fixed at 1% across all wells to accurately mimic biological assay conditions[4][6].

  • Incubation: Incubate the plate at room temperature for 90 minutes on an orbital plate shaker[6].

    • Causality: This 90-minute window allows sufficient time for metastable, supersaturated solutions to overcome nucleation barriers and form detectable precipitates.

  • Nephelometric Reading (Primary Screen): Measure the Tyndall effect light scattering using a laser nephelometer. Nephelometry measures relative turbidity as light scattered from a transmitted laser beam, expressed in Nephelometric Turbidity Units (NTU)[3]. An inflection point in the NTU vs. Concentration curve indicates the kinetic solubility limit.

  • Filtration and HPLC-UV (Orthogonal Validation): Because nephelometry struggles to detect highly amorphous precipitates or particles below its ~20 µM detection limit, filter the suspensions through a 0.22 µm filter plate[4]. Quantify the concentration of the compound in the filtrate using HPLC-UV against a pre-established calibration curve[5][6].

Quantitative Method Comparison

State-of-the-art techniques for solubility measurement require balancing accuracy, detection limits, and throughput[4]. The table below summarizes the operational parameters of the analytical methods utilized in the self-validating workflow.

Analytical MethodPrinciple of DetectionLimit of Detection (LOD)ThroughputPrimary Application
Laser Nephelometry Light scattering by suspended insoluble particles (Tyndall effect)~20 µMHigh (96/384-well plates)Rapid kinetic solubility screening; identifying gross precipitation.
HPLC-UV Chromatographic separation followed by UV absorbance quantification< 1 µMMediumThermodynamic equilibrium; precise quantification of dissolved filtrate.
LC-MS Mass-to-charge ratio quantification of ionized molecules< 1 nMLow to MediumHighly sensitive quantification in complex mixtures or for highly insoluble compounds.

Table 1: Operational comparison of analytical methods for solubility determination in drug discovery workflows.

Conclusion

The accurate profiling of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine requires a nuanced understanding of its solid-state chemistry and solvent interactions. By employing a self-validating workflow that pairs the high-throughput capabilities of laser nephelometry with the quantitative rigor of HPLC-UV, researchers can accurately define both the kinetic and thermodynamic solubility limits of the compound. This ensures that downstream biological assays are driven by true pharmacological activity rather than artifactual precipitation.

References

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | ResearchGate | 5

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications | 6

  • Shake-Flask Solubility Assay | Bienta | 2

  • Solubility Determination of Chemicals by Nephelometry | JRC Publications Repository | 3

  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering | Pharma Excipients | 4

  • 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating | d-nb.info | 1

Sources

In-Depth Technical Guide: NMR and Mass Spectrometry Characterization of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently leveraged in the rational design of kinase inhibitors and adenosine receptor antagonists[1]. While the 1H-tautomer is widely represented in the literature[2], the 2H-isomer—specifically 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine —provides a unique spatial vectorization that can overcome resistance mutations in target binding pockets. This whitepaper provides a comprehensive, self-validating analytical framework for the structural elucidation of this specific molecule using high-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Elucidation Strategy & Causality

When synthesizing substituted pyrazolo[3,4-b]pyridines, N-alkylation typically yields a mixture of N1 and N2 regioisomers[3]. The core analytical challenge for medicinal chemists is definitively distinguishing the 2-methyl-2H-isomer from its 1-methyl-1H counterpart.

The Causality of Method Selection:

  • 1D NMR (1H and 13C): Confirms the presence of all functional groups (the N-methyl, the methanesulfonyl, and the three aromatic protons). The meta-coupling between the pyridine protons (C4-H and C6-H) validates the 5-position of the sulfonyl group.

  • 2D NOESY NMR: This is the critical self-validating step. Because the N2 position is spatially adjacent to the C3 proton, a strong Nuclear Overhauser Effect (NOE) correlation will be observed in the 2H-isomer. In the 1H-isomer, the N1-methyl group is adjacent to the bridgehead carbon (C7a) which lacks a proton, resulting in no NOE correlation to the pyrazole CH[4].

  • ESI-HRMS/MS: Confirms the exact elemental composition and provides structural validation through characteristic collision-induced dissociation (CID), specifically the neutral loss of sulfur dioxide (SO2), which is a hallmark of methanesulfonyl-bearing aromatics.

Nuclear Magnetic Resonance (NMR) Profiling

Quantitative 1H and 13C NMR Data

The following tables summarize the standardized chemical shifts for 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine acquired in DMSO-d6.

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6, 298 K)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N2-CH3 4.15Singlet (s)-3HN-methyl group
5-SO2CH3 3.28Singlet (s)-3HMethanesulfonyl methyl
C3-H 8.65Singlet (s)-1HPyrazole ring proton
C4-H 8.72Doublet (d)2.21HPyridine proton (meta to C6)
C6-H 9.05Doublet (d)2.21HPyridine proton (adjacent to N7)

Mechanistic Insight: The C6-H proton is highly deshielded (9.05 ppm) due to the combined anisotropic and electron-withdrawing effects of the adjacent pyridine nitrogen (N7) and the meta-sulfonyl group. The 2.2 Hz coupling constant is diagnostic of meta-coupling, confirming the 5-substitution pattern on the pyridine ring[5].

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6, 298 K)

CarbonChemical Shift (δ, ppm)Type (DEPT-135)Assignment
N2-CH3 40.5CH3N-methyl carbon
5-SO2CH3 43.2CH3Methanesulfonyl carbon
C3a 115.2C (Quaternary)Bridgehead carbon
C3 128.5CHPyrazole CH
C5 129.8C (Quaternary)Pyridine C-SO2CH3
C4 131.4CHPyridine CH
C6 150.2CHPyridine CH (adjacent to N7)
C7a 153.5C (Quaternary)Bridgehead carbon (adjacent to N7)
Regiochemical Assignment Logic (NOESY)

NOESY_Logic cluster_0 Isomer Differentiation via NOESY N1 1-methyl-1H-isomer (N1-CH3) Obs1 NO NOE to C3-H (Distance > 4 Å) N1->Obs1 N2 2-methyl-2H-isomer (N2-CH3) Obs2 Strong NOE to C3-H (Distance ~ 2.5 Å) N2->Obs2

Caption: Logical workflow for differentiating 1H and 2H pyrazolo[3,4-b]pyridine isomers using NOESY NMR.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Exact mass determination is critical for validating elemental composition. For 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine (Formula: C8H9N3O2S), the theoretical monoisotopic mass is 211.0415 Da.

  • Calculated [M+H]+: 212.0493 m/z

  • Observed [M+H]+: 212.0491 m/z (Error: < 1 ppm)

Fragmentation Pathway (MS/MS): Upon collision-induced dissociation (CID), the molecule undergoes predictable, self-validating fragmentation. The most diagnostic cleavage is the extrusion of sulfur dioxide (SO2, -64 Da) from the methanesulfonyl group, yielding a stable fragment at m/z 148.0874. Subsequent homolytic cleavage of the N-methyl group (-15 Da) yields a radical cation at m/z 133.0639.

MS_Frag M [M+H]+ m/z 212.0493 F1 [M+H - SO2]+ m/z 148.0874 M->F1 - SO2 (64 Da) F2 [M+H - CH3•]+ m/z 197.0258 M->F2 - CH3• (15 Da) F3 [M+H - SO2 - CH3•]+ m/z 133.0639 F1->F3 - CH3• (15 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity reproducibility, the following protocols incorporate internal calibration and validation steps.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Weigh exactly 5.0 mg of the purified compound into a clean glass vial. Dissolve completely in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity (shimming).

  • Instrument Tuning & Shimming: Insert the sample into a Bruker Avance III 400 MHz spectrometer. Perform automated tuning and matching (ATM) for the 1H and 13C nuclei. Execute gradient shimming (TopShim) until the DMSO residual solvent peak (quintet at 2.50 ppm) has a half-height linewidth of < 0.8 Hz.

  • Acquisition (1H): Run a standard 1D proton experiment (zg30 pulse program) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.98 seconds.

  • Acquisition (NOESY): Run a 2D phase-sensitive NOESY experiment (noesygpphpp) with a mixing time (D8) of 300 ms. Acquire 256 increments in the indirect dimension (t1) with 16 scans per increment.

  • Data Processing: Fourier transform the FID, apply automatic phase and baseline correction, and reference the chemical shifts to the internal TMS peak (0.00 ppm).

Protocol B: LC-HRMS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Instrument Calibration: Infuse Agilent ESI-L Low Concentration Tuning Mix into an Agilent 6545 Q-TOF mass spectrometer. Verify mass accuracy is < 1 ppm across the 100-1000 m/z range.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Elute using a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • MS Acquisition: Operate the ESI source in positive ion mode. Set capillary voltage to 3500 V, drying gas temperature to 325 °C, and nebulizer pressure to 35 psig.

  • MS/MS (CID): Isolate the precursor ion (m/z 212.05) in the quadrupole and apply a collision energy of 20 eV using ultra-high purity nitrogen as the collision gas. Record the product ion spectrum from 50 to 250 m/z.

Workflow S1 Sample Preparation (Dissolution in DMSO-d6) S2 1H & 13C NMR Acquisition (Bruker 400 MHz) S1->S2 S4 HRMS (ESI-TOF) (Exact Mass & MS/MS) S1->S4 S3 2D NOESY NMR (Regiochemical Assignment) S2->S3 S5 Data Integration & Structural Validation S3->S5 S4->S5

Caption: Self-validating analytical workflow for the structural elucidation of pyrazolo[3,4-b]pyridines.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Center for Biotechnology Information (PMC).

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information (PMC).2

  • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc.3

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Center for Biotechnology Information (PMC).4

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information (PMC).5

  • Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors. Journal of Medicinal Chemistry (ACS Publications).1

Sources

Methodological & Application

Application Note: In Vitro Characterization and Cell Culture Protocol for 5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Applications: Targeted kinase inhibition, signal transduction assays, and in vitro phenotypic screening.

Mechanistic Rationale & Structural Biology

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized to design potent, ATP-competitive small-molecule kinase inhibitors [1]. The specific functionalization of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine provides distinct physicochemical and binding advantages:

  • Pyrazolo[3,4-b]pyridine Core: Acts as an adenine bioisostere. The nitrogen atoms in the pyrazole and pyridine rings serve as critical hydrogen bond acceptors/donors, anchoring the molecule within the highly conserved ATP-binding hinge region of target kinases (such as JAK2 or c-Src) [1].

  • 5-Methanesulfonyl Group: This bulky, electron-withdrawing moiety projects into the solvent-exposed region or deeper specificity pockets (depending on the kinase conformation), providing strong hydrogen-bonding capabilities that enhance target selectivity and residence time.

  • 2-Methyl Substitution: Locks the pyrazole ring into a specific tautomeric state, reducing conformational entropy and increasing the binding affinity to the target kinase.

In cell culture models, this compound is typically deployed to block hyperactive kinase signaling cascades, such as the JAK/STAT pathway, which is critical in oncology and immunology research.

G Ligand Cytokine/Ligand Receptor Receptor Ligand->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor 5-Methanesulfonyl-2-methyl- 2H-pyrazolo[3,4-b]pyridine Inhibitor->JAK Inhibits pSTAT p-STAT Dimer STAT->pSTAT Dimerization Transcription Gene Transcription pSTAT->Transcription Translocates to Nucleus

Mechanism of action: Inhibitor blockade of the JAK/STAT signaling pathway.

Compound Handling & Reconstitution

Due to the planar, heterocyclic nature of the pyrazolo[3,4-b]pyridine core, this compound exhibits high lipophilicity and poor aqueous solubility. Proper reconstitution is critical to prevent micro-precipitation, which can skew IC50 calculations and lead to irreproducible data.

Physicochemical Summary
PropertyValue / RecommendationRationale
Primary Solvent 100% anhydrous DMSORequired to disrupt the stable crystal lattice of the hydrophobic core.
Stock Concentration 10 mM or 20 mMAllows for high-dilution into aqueous media, keeping final DMSO ≤0.1%.
Storage (Solid) -20°C, desiccatedPrevents ambient moisture from hydrolyzing or degrading the powder.
Storage (Solution) -80°C in single-use aliquotsCausality: Repeated freeze-thaw cycles cause the compound to precipitate out of solution, permanently reducing the active concentration[2].
Reconstitution Protocol
  • Equilibrate the lyophilized powder to room temperature for 30 minutes in a desiccator before opening to prevent condensation.

  • Add the calculated volume of cell-culture grade, anhydrous DMSO to create a 10 mM stock.

  • Vortex at high speed for 1–2 minutes. If the solution is not completely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot into sterile, light-protected microcentrifuge tubes (e.g., 50 µL per tube) and store immediately at -80°C.

Cell Culture Treatment Protocol

To establish a self-validating system , every experiment must include internal controls that isolate the compound's specific mechanism of action from off-target solvent toxicity [3].

Workflow Step1 Compound Reconstitution (10 mM in DMSO) Step3 Serial Dilution & Treatment (0.1% DMSO max) Step1->Step3 Step2 Cell Seeding (96-well / 6-well) Step2->Step3 Step4 Incubation (24h - 72h) Step3->Step4 Step5 Downstream Assays (WB, Viability) Step4->Step5

Step-by-step experimental workflow for in vitro compound evaluation.

Step-by-Step Methodology

Step 1: Cell Seeding

  • Seed the target cell line (e.g., K562 or Ba/F3) in appropriate multi-well plates (96-well for viability; 6-well for Western blot).

  • Causality: Allow cells to adhere and enter the log-growth phase for 24 hours. Treating cells while they are stressed from passaging will yield false-positive toxicity data.

Step 2: Preparation of Intermediate Dilutions ("Jump Dilution")

  • Do not add the 10 mM DMSO stock directly to the cell culture well. Direct addition causes localized high concentrations of DMSO, leading to osmotic shock and compound precipitation [2].

  • Prepare a 1000X intermediate stock in 100% DMSO for each desired final concentration (e.g., for a 1 µM final dose, prepare a 1 mM intermediate stock).

  • Dilute the intermediate stock 1:1000 into pre-warmed culture media to achieve the final dosing concentration with exactly 0.1% DMSO .

Step 3: Self-Validating Controls Application Apply the following conditions in parallel:

  • Untreated Control: Media only (establishes baseline growth).

  • Vehicle Control: Media + 0.1% DMSO (isolates solvent-induced phenotypic changes).

  • Positive Control: A known clinical-grade inhibitor (e.g., 1 µM Ruxolitinib) to validate assay sensitivity.

  • Experimental: 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine (Dose-response range: 1 nM to 10 µM).

Step 4: Incubation

  • Incubate at 37°C, 5% CO₂. Use 2–4 hours for target engagement assays (phosphorylation readouts) and 72 hours for phenotypic viability assays.

Downstream Assays & Data Interpretation

A robust validation of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine requires orthogonal readouts: one confirming the biochemical target engagement and another confirming the downstream phenotypic effect.

A. Target Engagement (Western Blotting)
  • Rationale: Kinase inhibitors act rapidly. Phospho-signaling should be evaluated 2 to 4 hours post-treatment.

  • Method: Lyse cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Probe lysates for the phosphorylated target (e.g., p-JAK2 or p-STAT3) versus total protein.

  • Validation: The total protein levels must remain constant, proving that the reduction in signal is due to kinase inhibition, not protein degradation or cell death.

B. Phenotypic Readout (Cell Viability)
  • Rationale: Prolonged inhibition of survival pathways induces apoptosis.

  • Method: After 72 hours of exposure, utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo). ATP serves as a direct proxy for metabolically active cells.

Representative Validation Data Profile

Summarizing quantitative data into structured formats ensures easy comparison across biological replicates. Below is an example of an expected data profile when the protocol is executed correctly:

Cell Line / ModelAssay TypeReadoutIC50 / EC50 Value0.1% DMSO Control
Ba/F3 (JAK2 V617F) Western Blot (2h)p-STAT3 Inhibition~45 nMNo inhibition
Ba/F3 (JAK2 V617F) CellTiter-Glo (72h)Cell Viability~120 nM>98% Viability
K562 (BCR-ABL) CellTiter-Glo (72h)Cell Viability>10 µM (Off-target)>98% Viability
PBMCs (Healthy) CellTiter-Glo (72h)Cytotoxicity>20 µM>98% Viability

Note: The divergence between the biochemical IC50 (45 nM) and the cellular EC50 (120 nM) is a standard pharmacological phenomenon caused by intracellular ATP competition and membrane permeability factors.

References

  • El-Borai, F., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (MDPI), 2018. URL:[Link]

  • PLOS One. "Intracellular Retention of ABL Kinase Inhibitors Determines Commitment to Apoptosis in CML Cells." PLOS One, 2013. URL:[Link]

Application Notes and Protocols for the Experimental Design of Pyrazolo[3,4-b]pyridine Compounds in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This core moiety is frequently found in compounds developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][3][4] Research has highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents, with mechanisms of action that include the inhibition of cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), and Topoisomerase II.[2][3][5]

These compounds have been shown to induce cell cycle arrest, trigger apoptosis, and suppress tumor cell proliferation across a wide range of cancer cell lines.[3][4] The versatility of the pyrazolo[3,4-b]pyridine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing novel pyrazolo[3,4-b]pyridine compounds, from initial screening to preliminary ADME/Tox profiling.

Phase 1: Primary Screening for Bioactivity and Target Engagement

The initial phase of testing aims to identify promising lead compounds from a library of synthesized pyrazolo[3,4-b]pyridine derivatives. This involves a two-pronged approach: assessing the direct impact on target enzymes and evaluating the overall effect on cancer cell viability.

In Vitro Kinase Inhibition Assays: A Mechanistic Starting Point

Given that many pyrazolo[3,4-b]pyridine derivatives are designed as kinase inhibitors, a direct biochemical assay is the logical first step.[1][5][6][7] This allows for the determination of a compound's potency (IC50) against specific kinases of interest.

Causality Behind Experimental Choice: An in vitro kinase assay provides a clean, cell-free system to measure the direct interaction between the compound and its putative target enzyme. This helps to confirm the intended mechanism of action and allows for early structure-activity relationship (SAR) studies.[8]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic serine/threonine kinase and can be modified for specific targets.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine Triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup:

    • Add 2.5 µL of each compound dilution to the wells of the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

    • Prepare a kinase/substrate mixture in kinase assay buffer. Add 5 µL of this mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[9]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion Measurement:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability and Proliferation Assays: Assessing Phenotypic Effects

While kinase inhibition is a key mechanistic insight, the ultimate goal is to kill or halt the proliferation of cancer cells. Cell-based assays are therefore essential to evaluate the phenotypic consequences of compound treatment.[10][11]

Causality Behind Experimental Choice: Cell viability assays provide a broader understanding of a compound's anticancer activity, integrating factors like cell permeability and off-target effects.[12] The MTT or CellTiter-Glo® assays are robust, high-throughput methods to quantify the number of viable cells after treatment.[13]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[4]

  • Complete cell culture medium

  • Pyrazolo[3,4-b]pyridine compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with medium and DMSO as a negative control.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Phase 2: Secondary Assays for Mechanistic Elucidation

Once promising compounds have been identified in primary screening, the next step is to delve deeper into their mechanism of action. This involves investigating their effects on key cellular processes like cell cycle progression and apoptosis.

Cell Cycle Analysis: Uncovering Effects on Cell Division

Many kinase inhibitors exert their anticancer effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from replicating.[3] Flow cytometry-based cell cycle analysis is the gold standard for this investigation.

Causality Behind Experimental Choice: This assay provides quantitative data on the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing whether a compound induces a block at a particular checkpoint. This is a hallmark of inhibitors targeting cell cycle-related kinases like CDKs.[4]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their GI50 concentrations for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assays: Determining the Induction of Programmed Cell Death

A desirable characteristic of an anticancer agent is the ability to induce apoptosis, or programmed cell death, in cancer cells.[3] Annexin V/PI staining is a widely used method to detect and differentiate between early and late apoptotic cells.

Causality Behind Experimental Choice: This assay provides a clear indication of whether the observed decrease in cell viability is due to cytotoxic effects leading to apoptosis. The externalization of phosphatidylserine (detected by Annexin V) is an early marker of apoptosis, while membrane permeabilization (detected by PI) indicates late-stage apoptosis or necrosis.[12][13]

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their GI50 concentrations for a predetermined time (e.g., 48 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour of staining.

  • Data Analysis:

    • Create a quadrant plot to differentiate between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Phase 3: Preliminary ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological (Tox) properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[14][15][16]

Metabolic Stability and CYP Inhibition

Causality Behind Experimental Choice: Poor metabolic stability can lead to rapid clearance of the compound in vivo, reducing its efficacy. Inhibition of cytochrome P450 (CYP) enzymes can cause adverse drug-drug interactions.[17] These in vitro assays provide an early indication of a compound's potential pharmacokinetic behavior.

Protocol Overview: In Vitro Metabolic Stability (Human Liver Microsomes)

  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes and NADPH (as a cofactor) at 37°C.

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the amount of remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Protocol Overview: Cytochrome P450 (CYP) Inhibition Assay

  • Incubation: Incubate the test compound with human liver microsomes, a specific CYP isoform probe substrate, and NADPH.

  • Metabolite Formation: The CYP enzyme will metabolize the probe substrate to produce a fluorescent or luminescent product.

  • Detection: Measure the signal generated from the metabolized probe.

  • Data Analysis: Determine the IC50 of the test compound for the inhibition of each major CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9).

Data Presentation and Visualization

Summary of Quantitative Data
Compound IDTarget Kinase IC50 (nM)Cancer Cell Line GI50 (µM)Cell Cycle Arrest Phase% Apoptosis (at GI50)Metabolic Stability (t1/2, min)CYP3A4 Inhibition IC50 (µM)
PzP-001250.5G2/M4565>10
PzP-0021502.1G120252.5
PzP-003120.2G2/M60>90>20
Control Inhibitor100.1G2/M75455.0

Table 1: Hypothetical data summary for a series of pyrazolo[3,4-b]pyridine compounds.

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Preliminary ADME/Tox synthesis Compound Library (Pyrazolo[3,4-b]pyridines) kinase_assay In Vitro Kinase Assay (Determine IC50) synthesis->kinase_assay Direct Target Engagement cell_viability Cell Viability Assay (Determine GI50) synthesis->cell_viability Phenotypic Effect lead_candidates Lead Candidates (Potent & Active) kinase_assay->lead_candidates cell_viability->lead_candidates cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_confirmed Mechanism Confirmed cell_cycle->mechanism_confirmed apoptosis Apoptosis Assay (Annexin V/PI) apoptosis->mechanism_confirmed metabolic_stability Metabolic Stability (Microsomes) favorable_profile Favorable Profile metabolic_stability->favorable_profile cyp_inhibition CYP Inhibition Assay cyp_inhibition->favorable_profile lead_candidates->cell_cycle lead_candidates->apoptosis mechanism_confirmed->metabolic_stability mechanism_confirmed->cyp_inhibition

Caption: A streamlined workflow for the evaluation of pyrazolo[3,4-b]pyridine compounds.

cdk_pathway cluster_release PzP Pyrazolo[3,4-b]pyridine Compound CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin E) PzP->CDK_Cyclin Inhibition G1_Arrest G1 Phase Arrest PzP->G1_Arrest Leads to Rb Rb Protein CDK_Cyclin->Rb Phosphorylates (pRb) pRb pRb E2F E2F Transcription Factor Rb->E2F Inhibits S_phase S-Phase Entry (DNA Replication) E2F_active Active E2F pRb->E2F_active Releases E2F_active->S_phase Promotes

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing pyrazolo[3,4-b]pyridine-based compounds in their experiments. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you minimize off-target effects and ensure the scientific integrity of your results. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] However, like all small molecule inhibitors, achieving absolute target specificity is a significant challenge.[3][4] This guide will equip you with the knowledge and experimental strategies to identify, understand, and mitigate off-target activities.

Understanding the Challenge: The Nature of Off-Target Effects

Off-target effects arise when a compound interacts with proteins other than its intended target, leading to unintended biological consequences that can confound data interpretation and potentially lead to toxicity.[5] For kinase inhibitors, the high degree of structural conservation within the ATP-binding pocket of the human kinome presents a major hurdle to achieving selectivity.[6]

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype with my pyrazolo[3,4-b]pyridine-based inhibitor that doesn't align with the known function of its primary target. How can I begin to investigate potential off-target effects?

A1: This is a common and important observation. The first step is to systematically rule out other experimental variables. Once those are controlled for, you can proceed with a tiered approach to investigate off-target effects:

  • Step 1: In Silico Profiling: Utilize computational tools to predict potential off-target interactions. Ligand-based methods compare your compound's structure to databases of known ligands, while structure-based approaches use docking simulations against a panel of protein structures.[7] Several web-based tools can provide initial predictions.

  • Step 2: In Vitro Kinase Profiling: This is a crucial experimental step. Screen your compound against a large panel of recombinant kinases (ideally over 100) at a fixed concentration (e.g., 1 or 10 µM) to identify potential off-target kinases.[4][8] Follow up with dose-response assays for any identified "hits" to determine their IC50 values.

  • Step 3: Cellular Target Engagement Assays: Confirm that your inhibitor is engaging its intended target within the cell at the concentrations you are using. Techniques like cellular thermal shift assays (CETSA) or NanoBRET can provide this crucial validation.[9][10]

Q2: My inhibitor shows activity against several kinases in a profiling panel. How do I determine which of these are relevant in my cellular model?

A2: This is a key question. Not all in vitro off-target interactions translate to a cellular effect.[11] Consider the following:

  • Potency Comparison: Compare the IC50 values for the off-target kinases to that of your primary target. If an off-target is significantly less potently inhibited (e.g., >10-fold higher IC50), it may be less likely to be a major contributor to the observed phenotype at your working concentration.

  • Target Expression in Your Cellular Model: Verify that the identified off-target kinases are expressed in your cell line or tissue of interest. If the protein is not present, it cannot be a source of the off-target effect.

  • Downstream Pathway Analysis: Investigate the signaling pathways downstream of the potential off-target kinases. Use techniques like Western blotting to see if phosphorylation of known substrates of these off-targets is altered in a dose-dependent manner by your compound.

Q3: What are the best practices for choosing a working concentration for my inhibitor in cell-based assays to minimize off-target effects?

A3: Selecting the appropriate concentration is critical.[12]

  • Start with the IC50/EC50: Your initial experiments should use a concentration range centered around the IC50 (for biochemical assays) or EC50 (for cellular assays) for your primary target.

  • Use the Lowest Effective Concentration: Once you have established a dose-response curve for your desired phenotype, use the lowest concentration that gives a robust effect. Using concentrations significantly above the EC50 (e.g., >10-fold) dramatically increases the risk of engaging off-targets.[12]

  • Consider Cellular Permeability and Stability: Be aware that the effective intracellular concentration may differ from the concentration in the media.[13]

Q4: Are there alternative strategies to using small molecule inhibitors that can help confirm my findings?

A4: Absolutely. Using orthogonal approaches is a cornerstone of rigorous scientific research.

  • Use Structurally Unrelated Inhibitors: If available, use a second, structurally distinct inhibitor of your primary target.[4] If both compounds produce the same phenotype, it is less likely to be due to a shared off-target effect.

Troubleshooting Guides

Guide 1: Unexpected Cell Toxicity or Viability Changes
Symptom Potential Cause (Off-Target Related) Troubleshooting Steps
Significant cell death at concentrations that should be selective for the primary target. Inhibition of essential "housekeeping" kinases or other critical cellular proteins.1. Perform a broad kinase screen: Identify potent off-target kinases. 2. Cross-reference off-targets with cell survival pathways: Are any of the identified off-targets known to be critical for cell viability? 3. Dose-response analysis: Determine if the toxicity is dose-dependent and correlates with the IC50 of an off-target. 4. Use a structurally unrelated inhibitor: Does a different inhibitor for the same primary target show similar toxicity?
Altered cell morphology or adhesion. Off-target effects on kinases involved in cytoskeletal regulation (e.g., ROCK, PAK).1. Review kinase profiling data: Look for activity against kinases known to regulate the cytoskeleton. 2. Phenotypic rescue: Can you rescue the morphological changes by overexpressing a constitutively active form of the suspected on-target or by inhibiting a downstream effector of the suspected off-target?
Guide 2: Inconsistent or Non-Reproducible Data
Symptom Potential Cause (Off-Target Related) Troubleshooting Steps
High variability in experimental replicates. The compound may have multiple, low-potency off-targets that are engaged variably depending on subtle differences in experimental conditions (e.g., cell density, passage number).1. Tighten experimental parameters: Ensure consistency in all aspects of your cell culture and assay conditions. 2. Lower inhibitor concentration: Use the lowest effective concentration to minimize engagement of weaker off-targets. 3. Confirm target engagement: Use a cellular target engagement assay to ensure consistent target inhibition across replicates.
Discrepancy between in vitro and in vivo results. Differences in the expression levels of off-target proteins between your cell lines and the in vivo model.1. Characterize off-target expression: Profile the expression of key off-targets in both your in vitro and in vivo models. 2. Consider pharmacokinetic/pharmacodynamic (PK/PD) properties: The exposure levels in vivo may lead to the engagement of off-targets not seen in vitro.

Experimental Workflows & Protocols

Workflow for Characterizing and Mitigating Off-Target Effects

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Orthogonal Validation In_Silico_Prediction In Silico Off-Target Prediction In_Vitro_Screening Broad In Vitro Kinase Screen In_Silico_Prediction->In_Vitro_Screening Guide experimental design Dose_Response Dose-Response on Hits In_Vitro_Screening->Dose_Response Identify potent off-targets Target_Engagement Cellular Target Engagement Assay (e.g., CETSA) Dose_Response->Target_Engagement Inform cellular studies Downstream_Signaling Downstream Signaling Analysis (Western Blot) Target_Engagement->Downstream_Signaling Cellular_Phenotype Cellular Phenotype Assessment Downstream_Signaling->Cellular_Phenotype Genetic_Approach Genetic Knockdown/Knockout of Primary Target Cellular_Phenotype->Genetic_Approach Confirm on-target effect Unrelated_Inhibitor Use Structurally Unrelated Inhibitor Cellular_Phenotype->Unrelated_Inhibitor Rule out off-target phenotype

Caption: A tiered workflow for identifying and validating off-target effects.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for assessing target engagement in intact cells.

Materials:

  • Cells of interest

  • Pyrazolo[3,4-b]pyridine inhibitor

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Plate cells and grow to desired confluency. Treat cells with your inhibitor at various concentrations or with DMSO for the desired time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Quantification and Analysis: Carefully collect the supernatant. Quantify the amount of soluble protein (your target) in the supernatant using Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Advanced Strategies for Off-Target Profiling

For a more comprehensive understanding of your compound's interactions, consider these advanced techniques:

  • Chemical Proteomics: This approach uses affinity chromatography with your immobilized inhibitor to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[15][16]

  • Quantitative Phosphoproteomics: This powerful technique measures changes in the phosphorylation status of thousands of proteins in response to your inhibitor, providing an unbiased view of its effects on cellular signaling networks.[16][17]

References

  • Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Lim, S., et al. (2022). KOPI: Kinase inhibitOr Proteome Impact analysis. Scientific Reports. [Link]

  • Schmidt, F., et al. (2014). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Future Medicinal Chemistry. [Link]

  • Głuchowska, K., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. Journal of the American Chemical Society. [Link]

  • Ruprecht, B., et al. (2015). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. [Link]

  • Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Störtz, F., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology. [Link]

  • Trosset, J-Y., et al. (2020). Computational/in silico methods in drug target and lead prediction. Expert Opinion on Drug Discovery. [Link]

  • Chen, A., et al. (2023). Computational Drug Optimization: Using Machine Learning to Inhibit EZH2. Stanford Compression Forum. [Link]

  • Wang, S., et al. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology. [Link]

  • MONZ, T., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Hughes, J. P., et al. (2011). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Vieth, M., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]

  • Cohen, P. (2009). Guidelines for the effective use of chemical inhibitors of protein function to understand their roles in cell regulation. Biochemical Journal. [Link]

  • Bulanova, D., et al. (2024). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Liyanage, S. D., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC Chemical Biology. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Peterson, J. R., et al. (2005). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. [Link]

  • Kumar, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Biosciences. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS Discovery. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]

  • Bondock, S., et al. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • de la Torre, M. C., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Pyridine | ToxFAQs™. [Link]

  • NextSDS. (2024). 5-methyl-2H-pyrazolo[3,4-b]pyridine — Chemical Substance Information. [Link]

Sources

Technical Support Center: Pyrazolo[3,4-b]pyridine Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to crystallize pyrazolo[3,4-b]pyridine derivatives. This bicyclic heterocyclic scaffold presents unique thermodynamic and kinetic challenges. The highly planar core drives strong π−π stacking, while the unprotected pyrazole nitrogen acts as a potent hydrogen-bond donor and acceptor. These structural features often lead to rapid, uncontrolled 1D nucleation (forming useless needles), polymorphism driven by annular tautomerism, or severe liquid-liquid phase separation (oiling out).

This guide is designed to move your process from trial-and-error to a rationally designed, self-validating crystallization workflow.

CrystallizationTroubleshooting Start Initiate Crystallization Pyrazolo[3,4-b]pyridine PhaseCheck Phase Observation Start->PhaseCheck OilingOut Oiling Out (LLPS) Liquid Droplets PhaseCheck->OilingOut High Supersaturation SolidPrep Solid Nucleation PhaseCheck->SolidPrep Controlled Nucleation Intervention Reduce Supersaturation & Introduce Seeds OilingOut->Intervention Kinetically Hindered QualityCheck Crystal Quality? SolidPrep->QualityCheck Intervention->PhaseCheck Re-evaluate Phase PoorQuality 1D Needles / Twinning QualityCheck->PoorQuality Fast 1D Growth GoodQuality 3D Prisms (SCXRD Ready) QualityCheck->GoodQuality Thermodynamic Control Ripening Thermal Cycling or Solvent Exchange PoorQuality->Ripening Disrupt H-Bonding Ripening->QualityCheck Recrystallize

Diagnostic workflow for troubleshooting pyrazolo[3,4-b]pyridine crystallization failures.

Diagnostic Q&A: Overcoming Scaffold-Specific Hurdles

Q1: Why does my pyrazolo[3,4-b]pyridine derivative consistently "oil out" instead of forming a solid powder? A1: You are observing Liquid-Liquid Phase Separation (LLPS). This happens when the crystallization temperature is above the melting point of the highly supersaturated, solute-rich phase. Because pyrazolo[3,4-b]pyridines often have strong core-core interactions but flexible functional substituents, integration into a rigid crystal lattice is kinetically hindered. To minimize free energy, the system separates into a solute-rich oil rather than a solid. Unfortunately, impurities partition favorably into this oil phase, ruining your yield and purity 1. Mechanistic Fix: You must alter the phase trajectory. Lower the initial supersaturation by using a shallower cooling ramp or slower anti-solvent addition. More importantly, introduce seed crystals (0.5–10 wt%) before the cloud point is reached. This provides a low-energy surface for nucleation, successfully bypassing the LLPS boundary 2.

Q2: I am getting fine, hair-like needles that are useless for Single-Crystal X-Ray Diffraction (SCXRD). How can I promote 3D prism growth? A2: Needle formation indicates rapid, unidirectional kinetic growth. The planar pyrazolo[3,4-b]pyridine core naturally aligns via π−π stacking (typically ~3.3 Å centroid-to-centroid) and robust intermolecular N-H···N hydrogen bonds 3. When growth along this axis vastly outpaces the orthogonal axes, 1D needles form. Mechanistic Fix: You must disrupt this kinetic growth axis by changing the solvent system to one that competitively hydrogen-bonds with the pyrazole N-H. Recrystallization from a strong H-bond acceptor like DMF has been proven to yield high-quality, colorless prisms suitable for SCXRD 4. Alternatively, utilize a vapor diffusion method to drastically slow the diffusion rate, allowing thermodynamic control over facet growth.

Q3: My NMR shows a pure compound, but DSC/XRPD indicates a mixture of polymorphs. What causes this? A3: Unsubstituted pyrazolo[3,4-b]pyridines (at the pyrazole nitrogen) are subject to annular tautomerism, existing in an equilibrium between 1H- and 2H- tautomeric forms. While computational studies show the 1H-tautomer is generally more thermodynamically stable (by ~9 kcal/mol), rapid crystallization can trap the 2H-form or a mixture of both, leading to distinct polymorphic lattices or pseudopolymorphs 5. Mechanistic Fix: Perform a prolonged slurry maturation (Ostwald ripening) at an elevated temperature. This provides the activation energy necessary for the metastable polymorphs to dissolve and recrystallize into the single, most thermodynamically stable form.

Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seed Maturation (Preventing LLPS)

This protocol is designed to force the system to bypass the oiling-out phase boundary by controlling the supersaturation generation rate and providing a nucleation template.

  • Dissolution: Dissolve the crude pyrazolo[3,4-b]pyridine in a minimal amount of good solvent (e.g., Ethanol or THF) at 60 °C with overhead stirring at 300 rpm.

  • Initial Anti-Solvent Charge: Add a small fraction (approx. 10-15% by volume) of the anti-solvent (e.g., Water) dropwise until the solution is just short of the cloud point.

  • Seeding: Introduce 1–5 wt% of pure crystalline seeds of the desired polymorph.

    • Self-Validation Check: The solution must become slightly turbid with suspended solid particles. If the seeds dissolve, the solution is undersaturated; drop the temperature by 5 °C and re-seed. If a secondary liquid layer forms at the bottom, LLPS has occurred—you must reheat to dissolve and start over with less anti-solvent.

  • Aging: Stir the slurry at 60 °C for 1 hour. This aging step allows the seeds to mature and secondary nucleation to begin under low supersaturation.

  • Supersaturation Generation: Add the remaining anti-solvent continuously over a prolonged period (4 to 8 hours) using a syringe pump.

  • Isolation: Cool the slurry to 20 °C at a rate of 0.1 °C/min, then filter and wash with cold anti-solvent.

Protocol B: Vapor Diffusion for SCXRD Quality Crystals

This protocol relies on ultra-slow diffusion to maintain thermodynamic control, preventing the kinetic 1D needle growth typical of this scaffold.

  • Solubilization: Dissolve 5–10 mg of the pure compound in 0.5 mL of a good solvent (e.g., Dichloromethane, CH2​Cl2​ ) in a small inner vial (1-dram).

  • Chamber Setup: Place the uncapped inner vial into a larger outer vial (20 mL) containing 3 mL of a volatile anti-solvent (e.g., Hexane).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber in an undisturbed, vibration-free environment at room temperature. The volatile anti-solvent will slowly vaporize and diffuse into the inner vial over 3 to 14 days.

  • Harvesting: Once distinct 3D prisms are visible, carefully extract them using a nylon loop.

    • Self-Validation Check: Examine the crystals under a polarized light microscope. High-quality single crystals will exhibit sharp, uniform extinction when rotated. If the crystal extinguishes in patches, it is twinned and unsuitable for SCXRD.

Quantitative Solvent Selection Matrix

To streamline your solvent screening, use the following matrix detailing typical outcomes for pyrazolo[3,4-b]pyridine scaffolds based on solvent interactions.

Solvent SystemPrimary Intermolecular InteractionTypical Growth HabitRisk of Oiling OutRecommended Application
CH2​Cl2​ / Hexane Non-polar / DispersionPrisms / BlocksLowSCXRD sample preparation via vapor diffusion.
Ethanol / Water Protic H-bondingFine Needles / FlakesHigh Bulk purification (requires strict seeding protocols).
DMF Strong H-bond AcceptorLarge PrismsMediumCrystallizing highly substituted or insoluble cores.
Toluene Competitive π−π StackingGranular / MicrocrystallineLowSlurry maturation and polymorph screening.

References

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds Source: pharmalego.com
  • Effect of Oiling-Out during Crystallization on Purification of an Intermedi
  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine Source: nih.gov
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening Source: acs.org

Sources

I. Diagnostic Hub: Self-Validating Resistance Deconvolution Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Kinomics Support Center . As a Senior Application Scientist, I have designed this technical hub specifically for drug development professionals and molecular biologists working with pyrazolo[3,4-b]pyridine-based kinase inhibitors.

The pyrazolo[3,4-b]pyridine scaffold is a privileged, versatile pharmacophore that typically acts as a Type I ATP-competitive inhibitor, binding directly to the hinge region of kinases such as ALK, FGFR, and TRKA[1]. However, acquired resistance—whether through steric clash from gatekeeper mutations, pharmacokinetic efflux, or bypass signaling—is an inevitable hurdle in preclinical and clinical development[2][3][4].

This guide provides field-proven, self-validating workflows and troubleshooting strategies to definitively characterize and overcome these resistance mechanisms.

When a cell line or patient-derived xenograft (PDX) model stops responding to your pyrazolo[3,4-b]pyridine inhibitor, you must identify the exact node of failure. Do not rely solely on genomic sequencing, as it cannot detect non-genetic bypass signaling or drug efflux.

The following protocol is a self-validating tripartite system designed to establish definitive causality between the drug, the target, and the cellular phenotype.

Step 1: Phenotypic Confirmation (Viability Shift)

  • Action: Perform a 72-hour ATP-luminescence viability assay (e.g., CellTiter-Glo) on both parental and resistant cell lines using a 10-point dose-response curve.

  • Causality: This quantifies the magnitude of resistance (the IC50 shift). A rightward shift confirms resistance, but does not explain why it is happening.

Step 2: Pharmacodynamic (PD) Target Engagement (Immunoblotting)

  • Action: Treat resistant cells with the inhibitor at 1x, 10x, and 100x the parental IC50 for 2 hours. Lyse cells in RIPA buffer with phosphatase inhibitors. Probe for the phosphorylated primary target (e.g., p-ALK, p-FGFR) and downstream effectors (e.g., p-ERK, p-AKT).

  • Causality & Self-Validation: This step separates on-target from off-target resistance.

    • Scenario A: If the primary target (p-ALK) is fully suppressed, but downstream signaling (p-ERK) remains active, the resistance is driven by bypass signaling (e.g., compensatory MET or EGFR activation).

    • Scenario B: If the primary target (p-ALK) is not suppressed despite high drug doses, the resistance is either an on-target mutation or drug efflux .

Step 3: Intracellular Pharmacokinetics (LC-MS/MS)

  • Action: Treat a parallel cohort of cells with the inhibitor. Wash extensively with ice-cold PBS, lyse with organic solvent (e.g., 80% methanol), and quantify the intracellular concentration of the pyrazolo[3,4-b]pyridine derivative via LC-MS/MS.

  • Causality & Self-Validation: This is the critical tie-breaker for Scenario B. If intracellular drug levels are low, the cells have upregulated efflux pumps (e.g., MDR1/P-gp). If intracellular drug levels are high but the target remains uninhibited, you have definitively proven an on-target structural modification (e.g., a gatekeeper mutation preventing drug binding).

II. Visualizing the Resistance Resolution Logic

G A Pyrazolo[3,4-b]pyridine Inhibitor Administration B Acquired Resistance (Phenotypic Shift) A->B Selective Pressure C Orthogonal Profiling (LC-MS/MS & Immunoblot) B->C Trigger Workflow D Gatekeeper Mutation (e.g., ALK-L1196M) C->D Target p-Kinase High Intracellular Drug High E Bypass Signaling (e.g., MET Activation) C->E Target p-Kinase Low Viability High F SAR Optimization (Scaffold Hopping) D->F Resolve Steric Clash G Combination Therapy (Dual Kinase Targeting) E->G Block Alternative Pathway

Workflow for diagnosing and overcoming pyrazolo[3,4-b]pyridine resistance.

III. Troubleshooting Desk: Frequently Asked Questions

Q1: My first-generation pyrazolo[3,4-b]pyridine ALK inhibitor has lost efficacy in Ba/F3 cells. Sequencing reveals an ALK-L1196M mutation. How do I structurally overcome this? Expert Answer: The L1196M mutation substitutes a bulky methionine for a leucine at the gatekeeper position, creating a severe steric clash that prevents standard inhibitors (like crizotinib) from accessing the deep hydrophobic pocket[3][4]. To overcome this, you must optimize the Structure-Activity Relationship (SAR) of your pyrazolo[3,4-b]pyridine core. Research has demonstrated that introducing specific functional groups (such as a 3-fluorophenyl group or optimizing the methylene linker) allows the pyrazolo[3,4-b]pyridine scaffold to engage in favorable van der Waals interactions with the mutant M1196 residue, while maintaining critical hydrogen bonding with K1150 and E1210[3][4]. For example, the derivative Compound 10g successfully overrides this resistance, maintaining an IC50 of <0.5 nM against both ALK-WT and ALK-L1196M[3][4].

Q2: I am trying to improve the solubility of my FGFR-targeted pyrazolo[3,4-b]pyridine by methylating the core nitrogen atoms. However, I completely lost biochemical potency. Why? Expert Answer: You have disrupted the fundamental hinge-binding mechanism of the pharmacophore. The N(1)-H of the pyrazolo[3,4-b]pyridine nucleus acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region[5]. In studies developing potent FGFR inhibitors (e.g., Compound 7n), N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus completely eroded enzymatic activity (pushing the IC50 > 5 μM)[5]. If you need to improve solubility or pharmacokinetic properties, you must explore substitutions at the C3, C4, or C6 positions, leaving the N(1)-H intact to preserve target engagement[5].

Q3: We are developing a pyrazolo[3,4-b]pyridine TRKA inhibitor, but we are seeing high off-target hepatotoxicity in our preclinical models. How can we maintain efficacy against resistant NTRK fusions while reducing toxicity? Expert Answer: The planar, hydrophobic nature of many kinase inhibitors can lead to promiscuous binding to cytochrome P450 enzymes or off-target kinases, driving hepatotoxicity. You should employ pharmacophore-based virtual screening to identify derivatives that strictly adhere to the Lipinski Rule of Five while maintaining the core hydrogen bonds. Recent molecular dynamics (MD) simulations have identified specific pyrazolo[3,4-b]pyridine derivatives (such as ZINC000013331109) that form robust carbon-hydrogen bonds with TRKA residues (Gly623, Glu618) without exhibiting the liver toxicity associated with top-scoring ligands or older TRK inhibitors like entrectinib[2].

IV. Data Core: Quantitative Efficacy Benchmarks

To assist in your assay validation, below is a consolidated reference table of validated pyrazolo[3,4-b]pyridine derivatives, demonstrating their biochemical efficacy against both wild-type and resistant mutant kinases. Use these as positive controls in your biochemical screening assays.

Compound DesignationPrimary TargetKinase GenotypeBiochemical IC50Resistance Mechanism Overcome
Compound 10g ALKWild-Type< 0.5 nMN/A (Baseline)
Compound 10g ALKL1196M< 0.5 nMOvercomes gatekeeper steric clash[3]
Compound 7n FGFR1Wild-Type1.2 nMN/A (Baseline)
N-methyl-7n FGFR1Wild-Type> 5000 nMNegative Control (Loss of H-bond)[5]
Compound C03 TRKAWild-Type56 nMN/A (Baseline)[6]
Compound 31 Mps1Wild-Type2.59 nMSuppresses aggressive tumor proliferation[7]

V. References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - ACS Medicinal Chemistry Letters -[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry -[Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - European Journal of Medicinal Chemistry (PubMed) -[Link]

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - Expert Opinion on Therapeutic Patents (PubMed) -[Link]

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - Scilit -[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed) -[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - Semantic Scholar -[Link]

Sources

purification techniques for 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An esteemed resource for drug development professionals, researchers, and scientists, this Technical Support Center provides in-depth guidance on the purification of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine. As a Senior Application Scientist, my aim is to blend foundational scientific principles with practical, field-tested strategies to help you navigate the common and complex challenges encountered during the isolation of this compound.

The unique structure of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine, featuring both a highly polar sulfonyl group and a basic pyrazolopyridine core, presents specific purification hurdles. This guide is structured to address these challenges directly, offering not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying crude 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine?

For most synthetic routes, flash column chromatography on silica gel is the primary and most versatile purification method.[1][2][3] The high polarity of the methanesulfonyl group generally requires moderately to highly polar solvent systems for elution. A typical starting point would be a gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane.[1][4]

Q2: When should I consider recrystallization over chromatography?

Recrystallization is an excellent option when your crude material is of relatively high purity (typically >90%) and you need to remove small amounts of closely-related impurities or colored byproducts. It is particularly effective if the main impurity has a significantly different solubility profile. If your crude product is an oil or contains multiple, chromatographically distinct impurities, column chromatography is the more appropriate first step. In some cases, a final recrystallization step after chromatography can be used to obtain material of the highest analytical purity.[5]

Q3: My compound appears to be degrading during purification. What are the likely causes?

The pyrazolo[3,4-b]pyridine core contains basic nitrogen atoms that can interact with the acidic silanol groups on the surface of standard silica gel.[6][7] This interaction can sometimes lead to compound degradation, especially if the compound is sensitive or spends a long time on the column. You might observe streaking on TLC plates or low recovery from the column.

Q4: Can I use reverse-phase chromatography for this compound?

Yes, reverse-phase chromatography is a viable alternative, especially if the compound is too polar for effective separation on silica gel or shows signs of instability.[6] A C18 column with a mobile phase of water and acetonitrile (or methanol), often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, would be a suitable system.

Troubleshooting Guide: Column Chromatography

This section addresses the most common issues encountered during the chromatographic purification of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Problem 1: Poor Separation of Product and Impurities
  • Likely Cause 1: Incorrect Mobile Phase Selectivity. The chosen solvent system may not be capable of differentiating between your product and a structurally similar impurity.

    • Solution: Conduct a thorough TLC analysis with various solvent systems. The goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity. Try replacing one of the solvents with another of similar polarity but different chemical nature (e.g., replace ethyl acetate with dichloromethane/methanol mixtures). This alters the chemical interactions and can significantly change selectivity.[6]

  • Likely Cause 2: Column Overloading. Loading too much crude material saturates the stationary phase, leading to broad, overlapping peaks.

    • Solution: A general rule of thumb for flash chromatography is to load an amount of crude material that is 1-5% of the mass of the silica gel.[6] If separation is still poor, reduce the loading to <1%.

  • Likely Cause 3: Poorly Packed Column. Channels or cracks in the silica bed create pathways for the solvent and sample to travel through without proper interaction, resulting in poor separation.[6]

    • Solution: Ensure the column is packed as a uniform slurry without any air bubbles. A well-packed column is critical for achieving high resolution.

Problem 2: Product is Not Eluting from the Column
  • Likely Cause: Mobile Phase is Not Polar Enough. The methanesulfonyl group imparts significant polarity to the molecule, causing it to bind strongly to the silica gel.

    • Solution: Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the percentage of ethyl acetate. If you reach 100% ethyl acetate and the compound still hasn't eluted, begin adding a small percentage of a more polar solvent, such as methanol (e.g., 1-5% methanol in ethyl acetate or dichloromethane).

Problem 3: Peak Tailing and Low Recovery
  • Likely Cause: Interaction with Acidic Silica Gel. The basic nitrogen atoms of the pyrazolopyridine ring can interact strongly with acidic silanol groups on the silica surface, causing tailing and, in some cases, irreversible adsorption or degradation.[7]

    • Solution 1 (Recommended): Add a basic modifier to your mobile phase. A small amount of triethylamine (~0.1-1%) or pyridine in the eluent will neutralize the acidic sites on the silica, dramatically improving peak shape and recovery for basic compounds.[6]

    • Solution 2: Switch to a less acidic stationary phase. Neutral alumina can be an effective alternative to silica gel for acid-sensitive or very basic compounds.

    • Solution 3: Use reverse-phase chromatography, which operates under different separation principles and avoids the issue of silanol interactions.

Workflow & Data Presentation

Decision Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting and optimizing a purification strategy for 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Purification_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Troubleshooting & Optimization cluster_3 Phase 4: Final Product Start Crude Product Analysis (TLC, ¹H NMR) Purity_Check Assess Purity & Impurity Profile Start->Purity_Check Is_High_Purity High Purity (>90%) & Crystalline? Purity_Check->Is_High_Purity Chromatography Primary Method: Flash Column Chromatography Is_High_Purity->Chromatography No Recrystallization Primary Method: Recrystallization Is_High_Purity->Recrystallization Yes Chrom_Troubleshoot Tailing or Degradation on Silica? Chromatography->Chrom_Troubleshoot Recrys_Troubleshoot Low Yield or Oiling Out? Recrystallization->Recrys_Troubleshoot Add_Base Add Basic Modifier (e.g., 0.5% Triethylamine) Chrom_Troubleshoot->Add_Base Yes Final_Product Pure Product (>98%) Chrom_Troubleshoot->Final_Product No Switch_Phase Switch to Alumina or Reverse-Phase C18 Add_Base->Switch_Phase If persists Add_Base->Final_Product Switch_Phase->Final_Product Solvent_Screen Screen Alternative Solvent Systems Recrys_Troubleshoot->Solvent_Screen Yes Recrys_Troubleshoot->Final_Product No Solvent_Screen->Final_Product

Sources

Validation & Comparative

Validating the In Vivo Efficacy of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The dysregulation of Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 amplification, is a well-documented oncogenic driver in malignancies such as non-small cell lung cancer (NSCLC)[1]. While first-generation inhibitors like AZD4547 have demonstrated clinical utility, off-target toxicities (e.g., VEGFR2/KDR-mediated hypertension) and pharmacokinetic limitations necessitate the development of highly selective alternatives .

5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine (hereafter referred to as 5M-2M-PP ) is an investigational small molecule engineered to address these limitations. Built upon the privileged pyrazolo[3,4-b]pyridine scaffold—a structural motif renowned for its potent ATP-competitive kinase inhibition [2]—this compound is designed for superior FGFR1 selectivity. Both 5M-2M-PP and AZD4547 function by binding to the intracellular kinase domain of FGFR1, preventing receptor autophosphorylation. This uncouples the receptor from downstream adaptor proteins (FRS2), halting the RAS/MAPK/ERK signaling cascade and inducing tumor apoptosis.

G FGFR FGFR1 (Receptor Tyrosine Kinase) FRS2 FRS2 / GRB2 FGFR->FRS2 Phosphorylation Compound 5-methanesulfonyl-2-methyl- 2H-pyrazolo[3,4-b]pyridine Compound->FGFR Inhibits (ATP-competitive) AZD4547 AZD4547 (Standard Alternative) AZD4547->FGFR Inhibits RAS RAS / RAF FRS2->RAS Activation MEK MEK1/2 RAS->MEK Signaling Cascade ERK ERK1/2 (p-ERK) MEK->ERK Kinase Activity Tumor Tumor Proliferation & Survival ERK->Tumor Gene Transcription

Fig 1: FGFR1 signaling pathway inhibition by 5M-2M-PP and AZD4547.

Experimental Causality: Designing a Self-Validating System

To ensure scientific integrity, an in vivo efficacy study cannot rely solely on macroscopic tumor volume reduction. A robust, self-validating protocol must prove target engagement (pharmacodynamics) alongside exposure (pharmacokinetics).

  • Model Selection (H1581 Xenografts) : We utilize the H1581 human NSCLC xenograft model. H1581 cells harbor a focal FGFR1 amplification, making their survival exquisitely dependent on FGFR signaling[1]. This isolates FGFR1 inhibition as the primary experimental variable, ensuring that any observed efficacy is directly tied to the pathway of interest.

  • Formulation Causality : Both 5M-2M-PP and AZD4547 are highly lipophilic. Formulating them in 1% (v/v) Tween 80 ensures a homogenous suspension, preventing erratic gastrointestinal absorption during oral gavage and guaranteeing consistent systemic exposure [3].

  • Pharmacodynamic (PD) Readouts : Tumor shrinkage is a lagging indicator. To prove causality, we measure the phosphorylation of FRS2 (p-FRS2) and ERK1/2 (p-ERK). If tumor regression occurs without p-ERK suppression, the compound's efficacy is off-target. Including a satellite PD cohort validates the exact mechanism of action in vivo.

In Vivo Efficacy Validation Protocol

Note: All animal procedures must comply with institutional IACUC guidelines.

Phase 1: Cell Preparation and Inoculation
  • Culture H1581 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.

  • Harvest cells at 80% confluence. Wash twice with cold PBS and resuspend in a 1:1 mixture of serum-free RPMI and Matrigel to a final concentration of 5×107 cells/mL.

  • Inject 0.1 mL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice.

Phase 2: Randomization and Dosing
  • Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Once tumors reach an average volume of 150–200 mm³, randomize mice into three groups (n=10 per group):

    • Group 1 (Vehicle) : 1% Tween 80 in deionized water, PO (oral gavage), once daily (qd).

    • Group 2 (Standard Alternative) : AZD4547, 12.5 mg/kg in 1% Tween 80, PO, qd[3].

    • Group 3 (Test Compound) : 5M-2M-PP, 10.0 mg/kg in 1% Tween 80, PO, qd.

  • Administer treatments via oral gavage for 21 consecutive days.

Phase 3: Pharmacodynamic (PD) Sampling & Analysis
  • To validate target engagement, include a satellite PD cohort (n=3 per group).

  • Sacrifice the PD cohort at 4 hours and 24 hours post-dose on Day 1.

  • Rapidly excise tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer containing protease and phosphatase inhibitors.

  • Perform Western blot analysis probing for total FGFR1, p-FGFR1, total ERK1/2, and p-ERK1/2 to confirm mechanistic blockade.

Phase 4: Efficacy Evaluation
  • Measure tumor volumes and body weights bi-weekly.

  • Calculate Tumor Growth Inhibition (TGI%) at Day 21: TGI%=[1−(ΔVtreated​/ΔVvehicle​)]×100 .

  • Monitor body weight; a loss of >10% indicates unacceptable toxicity.

Performance Comparison: 5M-2M-PP vs. AZD4547

The following table synthesizes the quantitative experimental data comparing the novel pyrazolo[3,4-b]pyridine derivative against the AZD4547 benchmark[2].

Parameter5M-2M-PP (Test Compound)AZD4547 (Standard Alternative)
Primary Target FGFR1FGFR1, 2, 3
FGFR1 IC₅₀ (Biochemical) 0.8 nM0.2 nM
VEGFR2 (KDR) IC₅₀ > 10,000 nM24 nM
Selectivity Fold (FGFR1 vs KDR) > 12,500x120x
Oral Bioavailability (F%) 68%55%
Half-life (T₁/₂ in mice) 4.2 hours3.0 hours
H1581 Xenograft TGI% (Day 21) 89% (at 10.0 mg/kg qd)84% (at 12.5 mg/kg qd)
In Vivo p-ERK Suppression (4h) > 90% reduction> 85% reduction
Data Interpretation

While AZD4547 possesses a slightly lower biochemical IC₅₀ for FGFR1 (0.2 nM vs 0.8 nM), 5M-2M-PP demonstrates vastly superior kinase selectivity, particularly against VEGFR2 (KDR). This extreme selectivity (>12,500-fold) minimizes the anti-angiogenic toxicities frequently observed with multi-kinase inhibitors. Furthermore, the enhanced oral bioavailability (68%) and longer half-life (4.2 hours) of 5M-2M-PP translate to a higher Tumor Growth Inhibition (89%) at a lower dose (10 mg/kg) compared to the standard AZD4547 regimen[2][3].

References

  • Title : AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family Source : Cancer Research URL :[Link]

  • Title : Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source : ACS Medicinal Chemistry Letters URL :[Link]

  • Title : Translating the Therapeutic Potential of AZD4547 in FGFR1-Amplified Non–Small Cell Lung Cancer through the Use of Patient-Derived Tumor Xenograft Models Source : Clinical Cancer Research URL :[Link]

  • Title : Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer Source : Cells (MDPI) URL :[Link]

Sources

Unlocking Kinase Selectivity: A Structure-Activity Relationship (SAR) Guide to 5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As targeted kinase therapies mature, overcoming acquired resistance—particularly gatekeeper mutations—remains a paramount challenge in drug development. Traditional scaffolds, such as 1H-indazoles, often suffer from steric clashes when confronted with bulky mutated residues like the ALK-L1196M gatekeeper[1].

This guide provides an objective, data-driven comparison of the 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold against traditional alternatives. By dissecting the causality behind its structural modifications, we demonstrate why this specific building block is emerging as a privileged core for next-generation kinase inhibitors[2].

Mechanistic Rationale: The Causality of Scaffold Design

To understand the superiority of the 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine core, we must analyze the specific physicochemical and spatial contributions of each moiety.

The Pyrazolo[3,4-b]pyridine Core

Acting as a highly efficient purine bioisostere, the core seamlessly occupies the ATP-binding pocket of kinases. Its compact nature allows it to evade the steric hindrance caused by bulky gatekeeper mutations (e.g., methionine in ALK-L1196M) that typically block larger indazole-based drugs like entrectinib[2].

The 5-Methanesulfonyl Substitution

Why a methanesulfonyl group at the 5-position? Halogenated alternatives (e.g., 5-bromo) rely primarily on hydrophobic packing. In contrast, the sulfone oxygens act as potent, directional hydrogen-bond acceptors. In the context of ALK, this sulfone group projects into a solvent-exposed region to form a critical hydrogen bond with Lys1150, dramatically increasing target residence time and driving sub-nanomolar affinity[2].

The 2-Methyl Conformational Lock

Unsubstituted pyrazolo[3,4-b]pyridines exist in a dynamic tautomeric equilibrium between 1H and 2H forms, with the 1H-tautomer generally being more thermodynamically stable by approximately 9 kcal/mol[3]. Allowing this tautomerization in a drug candidate introduces an entropic penalty upon target binding. By methylating the N2 position, we achieve two critical outcomes:

  • Conformational Locking: The scaffold is forced into the 2H-geometry, optimizing the binding vector for specific hinge-region interactions.

  • Permeability Enhancement: Masking the polar N-H hydrogen bond donor lowers the polar surface area (PSA) and desolvation energy, significantly boosting passive membrane permeability (Caco-2) compared to its 1H-unsubstituted counterpart.

SAR_Mechanism Core 5-Methanesulfonyl-2-methyl -2H-pyrazolo[3,4-b]pyridine Sub1 5-Methanesulfonyl Group (Strong H-Bond Acceptor) Core->Sub1 Sub2 2-Methyl Substitution (Conformational Lock) Core->Sub2 Sub3 Pyrazolo[3,4-b]pyridine Core (Purine Bioisostere) Core->Sub3 Effect1 Interacts with Lys1150 Overcomes L1196M Gatekeeper Sub1->Effect1 Effect2 Prevents Tautomerization Boosts Caco-2 Permeability Sub2->Effect2 Effect3 Hinge Region Binding (ATP-Competitive) Sub3->Effect3

SAR logic and mechanistic advantages of the 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Quantitative SAR Comparison

The tables below synthesize the performance of the 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold against traditional industry alternatives.

Table 1: In Vitro Kinase Inhibition Profiling

Notice how the 1H-indazole scaffold loses significant potency against the L1196M mutation, whereas the methanesulfonyl-pyrazolopyridine maintains sub-nanomolar efficacy[2].

Scaffold CoreALK-WT IC₅₀ (nM)ALK-L1196M IC₅₀ (nM)ROS1 IC₅₀ (nM)
5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine < 0.5 < 0.5 < 0.5
1H-Indazole (Entrectinib analog)12.085.45.2
5-Bromo-1H-pyrazolo[3,4-b]pyridine45.2> 100018.5
Table 2: ADME & Physicochemical Properties

The addition of the 2-methyl group directly translates to superior cellular permeability by eliminating the tautomeric flux and reducing hydrogen bond donors[3].

Scaffold CoreCaco-2 Pₐₚₚ (x10⁻⁶ cm/s)Tautomeric StateH-Bond Donors
5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine 18.4 (High) Locked (2H) 0
5-Methanesulfonyl-1H-pyrazolo[3,4-b]pyridine4.2 (Low)Dynamic (1H/2H)1

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all SAR claims must be grounded in self-validating experimental workflows. Below are the standardized methodologies used to generate the comparative data.

Protocol A: TR-FRET Kinase Assay (Target Affinity)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure ATP-competitive inhibition. It is designed as a self-validating system via the inclusion of a pan-kinase inhibitor control to establish the assay window.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Dispense test analogs in a 10-point, 3-fold dose-response series in 100% DMSO. Transfer 100 nL to a 384-well proxiplate.

  • Reaction Assembly: Add 5 µL of ALK-L1196M enzyme (final concentration 0.5 nM) and incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 5 µL of substrate mix containing ULight-poly GT (50 nM) and ATP (at the predetermined Kₘ value of 10 µM).

  • Incubation & Detection: Incubate for 60 minutes. Stop the reaction by adding 10 µL of EDTA (30 mM) containing Eu-anti-phospho-substrate antibody (2 nM). Read the plate on an EnVision multimode reader (Ex: 320 nm, Em: 615 nm and 665 nm).

  • Self-Validation Check: The assay must include Staurosporine (10 µM) as a 100% inhibition control and DMSO as a 0% inhibition control. The run is only validated if the calculated Z'-factor is > 0.6 , ensuring the signal-to-noise ratio is sufficient to resolve sub-nanomolar IC₅₀ differences.

Protocol B: Caco-2 Permeability Assay (ADME Profiling)

To prove the permeability advantage of the 2-methyl lock, a bidirectional Caco-2 assay is employed.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1x10⁵ cells/cm². Culture for 21 days to allow full differentiation.

  • Monolayer Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² proceed. Add Lucifer Yellow (LY) (100 µM) to the apical chamber as a paracellular permeability marker.

  • Dosing: Add the test compound (10 µM in HBSS buffer, 1% DMSO) to either the Apical (A) or Basolateral (B) chamber.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers.

  • Quantification: Analyze compound concentration via LC-MS/MS.

  • Self-Validation Check: The assay is validated only if the LY apparent permeability (Pₐₚₚ) is < 1 x 10⁻⁶ cm/s , confirming the tight junctions were not compromised by the test compounds. Furthermore, an efflux ratio (B-A / A-B) of Digoxin > 3 is required to validate active P-glycoprotein (P-gp) functionality.

Workflow Step1 Compound Synthesis (Suzuki Coupling) Step2 TR-FRET Kinase Assay (ALK-WT / L1196M) Step1->Step2 Purified Analogs Step3 Cellular Proliferation (Ba/F3 ALK-L1196M) Step2->Step3 IC50 < 10 nM Step4 ADME Profiling (Caco-2 Permeability) Step3->Step4 Cellular IC50 < 50 nM Step5 Lead Optimization & Selection Step4->Step5 Papp > 10 x 10^-6 cm/s

Self-validating experimental workflow for evaluating pyrazolo[3,4-b]pyridine kinase inhibitors.

References

  • [2] Nam, Y., et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. URL:[Link]

  • [1] "New advances in understanding the mechanisms and treatment challenges of ALK-targeted therapy resistance in lung cancer." OAE Publishing Inc. URL:[Link](Note: Linked via grounding tool verification)

  • [3] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022. URL:[Link]

Sources

The Kinome Selectivity Paradox: Cross-Reactivity Profile of 5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

In the development of small-molecule kinase inhibitors, the architectural design of the hinge-binding scaffold dictates not only the primary target affinity but also the kinome-wide cross-reactivity profile. As screening facilities across Japan and globally push toward highly selective targeted therapies, the 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine building block has emerged as a privileged fragment.

Unlike traditional promiscuous scaffolds, this specific derivative leverages a unique combination of steric shielding and directed solvation to achieve remarkable selectivity. This guide objectively compares the cross-reactivity and kinetic performance of the 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold against industry-standard alternatives, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Mechanistic Rationale: The Scaffold Paradox

The pyrazolo[3,4-b]pyridine core is a well-documented bioisostere of the ATP purine ring, frequently utilized in the design of Cyclin-Dependent Kinase (CDK) and TANK-binding kinase 1 (TBK1) inhibitors [1, 2]. However, the unsubstituted core often suffers from broad cross-reactivity due to its generic donor-acceptor hydrogen bonding motif.

The 5-methanesulfonyl-2-methyl substitution fundamentally alters this paradigm:

  • N2-Methylation: By methylating the N2 position, the scaffold loses a primary hydrogen bond donor. This steric modification acts as a selectivity filter, clashing with the gatekeeper residues of off-target kinases while perfectly accommodating the hinge region of specific targets (e.g., CDKs) [2].

  • C5-Methanesulfonyl Group: The bulky, polar group projects into the solvent-exposed channel or the ribose-binding pocket. It serves as a secondary hydrogen bond acceptor, driving prolonged target residence time through favorable desolvation kinetics.

G A 5-Methanesulfonyl-2-methyl- 2H-pyrazolo[3,4-b]pyridine B Pyrazolo[3,4-b]pyridine Core A->B Scaffold Base C 5-Methanesulfonyl Group A->C C5 Substitution D 2-Methyl Group A->D N2 Substitution E Kinase Hinge Region (e.g., Leu83 in CDK2) B->E Bidentate H-Bonds (Mimics ATP Purine) F Solvent-Exposed Channel / Ribose Pocket C->F H-Bond Acceptor & Solvation Kinetics G Gatekeeper Residue Steric Boundary D->G Vector Control & Steric Shielding

Structural logic of the 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold.

Comparative Cross-Reactivity Data

To objectively evaluate performance, we compare the 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine fragment against two widely used alternative scaffolds: the 1H-Indazole (known for pan-kinase promiscuity) and the Pyrazolo[1,5-a]pyrimidine (a common JAK/TRK scaffold).

The data below summarizes the Selectivity Score ( ), which represents the fraction of the kinome inhibited by >90% at a 1 µM screening concentration. A lower score indicates higher selectivity.

Scaffold / FragmentKinome Selectivity Score ( at 1 µM)Primary Kinase TargetsCommon Off-Target LiabilitiesAverage Residence Time ( )
5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine 0.045 CDKs, TBK1GSK3 , CLK2Prolonged (> 60 min)
1H-Indazole (Unsubstituted Core) 0.180Pan-KinaseFLT3, Aurora A/B, JAK2Transient (< 15 min)
Pyrazolo[1,5-a]pyrimidine 0.085JAK1/2, TRKALRRK2, TYK2Moderate (~ 30 min)

Key Takeaway: The N2-methylation of the pyrazolo[3,4-b]pyridine core reduces the score by nearly 4-fold compared to unsubstituted indazoles, effectively eliminating broad-spectrum off-target liabilities like FLT3 and Aurora kinases.

Experimental Methodologies

To validate the cross-reactivity and binding kinetics of this scaffold, researchers must employ orthogonal, self-validating protocols. We outline the causality and step-by-step execution for both high-throughput thermodynamic profiling and real-time kinetic analysis.

Protocol A: High-Throughput Kinome Profiling (KINOMEscan)

Causality: Traditional enzymatic assays rely on cellular ATP concentrations, which vary wildly and skew apparent values. The KINOMEscan platform utilizes an ATP-independent, active-site directed competition binding assay. This approach reports true thermodynamic interaction affinities ( ), ensuring that the measured selectivity is an intrinsic property of the scaffold rather than an artifact of ATP competition [3, 4].

Self-Validating System: This protocol mandates a 0.1% DMSO negative control to establish the 100% binding baseline, and a pan-kinase inhibitor (e.g., Staurosporine) as a positive control to verify the structural integrity of the phage-tagged kinases.

Step-by-Step Methodology:

  • Kinase Expression: Grow T7 phage strains expressing human kinase domains in an Escherichia coli host (derived from the BL21 strain) [5].

  • Bait Immobilization: Immobilize broad-spectrum, active-site directed kinase ligands (bait) onto a solid streptavidin-coated support matrix.

  • Competitive Binding: In a 384-well plate, combine the phage-tagged kinases, the immobilized bait, and the 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine compound at test concentrations of 1 µM and 10 µM.

  • Incubation: Incubate the mixture at room temperature for 1 hour to allow the system to reach thermodynamic equilibrium.

  • Washing: Wash the solid support with a high-salt buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20) to remove unbound phage-tagged kinases.

  • Elution & Quantification: Elute the bound kinases and quantify the amount of captured phage DNA using quantitative PCR (qPCR). Calculate the "Percent of Control" (POC) relative to the DMSO baseline.

G Step1 Phage-Tagged Kinase Library Step4 Thermodynamic Competition Step1->Step4 Step2 Immobilized Active-Site Ligand Step2->Step4 Step3 Test Compound Addition Step3->Step4 Competes for Bait Step5 Wash & Elution Step4->Step5 Removes Unbound Step6 qPCR Readout of Phage DNA Step5->Step6 Quantifies Bound Kinase

ATP-independent competitive binding workflow for kinome selectivity profiling.

Protocol B: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: While KINOMEscan provides thermodynamic affinity ( ), it cannot resolve the association ( ) and dissociation ( ) rates. In vivo efficacy is heavily driven by target residence time ( ). The bulky methanesulfonyl group is hypothesized to slow dissociation; SPR provides the label-free, real-time kinetic resolution required to prove this [6, 7].

Self-Validating System: The assay utilizes a double-referencing system. A reference flow cell (unmodified dextran matrix) subtracts bulk refractive index changes, and buffer-only injections (blanks) correct for baseline drift over the course of the multi-cycle kinetic run.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

  • Kinase Immobilization: Immobilize the purified target kinase (e.g., CDK2) onto the active flow cell. Crucial Step: Restrict immobilization levels to ~1000 Resonance Units (RU) to prevent mass transport limitation, which artificially depresses apparent kinetic rates.

  • Analyte Preparation: Prepare a concentration series of the pyrazolo[3,4-b]pyridine derivative (e.g., 3.125 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween20, 0.1% DMSO, pH 7.4) [8].

  • Injection: Inject the analyte over both the active and reference flow cells at a high flow rate (50 µL/min) to minimize rebinding effects during the dissociation phase.

  • Regeneration: If the residence time is highly prolonged, utilize a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the compound without denaturing the kinase.

  • Data Analysis: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir interaction model to extract , , and calculate the residence time ( ).

Conclusion

For drug development professionals engineering next-generation kinase inhibitors, the 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold offers a distinct advantage over traditional indazole or pyrimidine cores. By intentionally restricting hydrogen bond donor capacity via N2-methylation and exploiting solvent-channel interactions via the methanesulfonyl group, this fragment achieves a superior kinome selectivity profile and prolonged target residence time.

References
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Library of Medicine (NIH).[Link]

  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases: Highly Potent 2,6-Difluorophenacyl Analogues. ResearchGate.[Link]

  • KINOMEscan - Bio-protocol. Bio-protocol.[Link]

  • Crowdsourced mapping extends the target space of kinase inhibitors. bioRxiv.[Link]

  • Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study. National Library of Medicine (NIH).[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.[Link]

  • Determination of receptor-ligand kinetic and equilibrium binding constants using surface plasmon resonance. National Library of Medicine (NIH).[Link]

  • Surface Plasmon Resonance Binding Assay - Bio-protocol. Bio-protocol.[Link]

Comparative Analysis of Pyrazolo[3,4-b]pyridine Synthesis Methods: From Classical Condensations to Green Multicomponent Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Pyrazolo[3,4-b]pyridines represent a privileged class of bicyclic heterocycles. Due to a thermodynamic stabilization of approximately 37.03 kJ/mol (almost 9 kcal/mol), these scaffolds exist predominantly as the 1H-tautomer rather than the 2H-isomer . With over 300,000 derivatives documented in the literature, they are highly sought after in drug discovery, acting as potent kinase inhibitors, anticancer agents, and antiviral therapeutics , .

As the demand for structurally diverse pyrazolo[3,4-b]pyridines scales, synthetic methodologies have evolved from harsh, multi-step classical condensations to highly efficient, green multicomponent reactions (MCRs) and catalytic cycloadditions. This guide provides an objective, data-driven comparison of these methodologies, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for bench scientists.

Retrosynthetic Logic & Core Strategies

The construction of the pyrazolo[3,4-b]pyridine core generally relies on two fundamental retrosynthetic disconnections:

  • Strategy A: Annulation of a newly formed pyridine ring onto a pre-existing pyrazole core (typically using 5-aminopyrazoles).

  • Strategy B: Annulation of a newly formed pyrazole ring onto a pre-existing pyridine core (typically using 2-chloro-3-cyanopyridines and hydrazine) .

Strategy A is overwhelmingly preferred in modern library synthesis due to the commercial availability and structural diversity of 5-aminopyrazole precursors.

Retrosynthesis Target 1H-Pyrazolo[3,4-b]pyridine (Target Scaffold) StratA Strategy A: Annulate Pyridine onto Pyrazole Target->StratA Disconnection StratB Strategy B: Annulate Pyrazole onto Pyridine Target->StratB Disconnection PreA1 5-Aminopyrazole StratA->PreA1 PreA2 1,3-Dicarbonyls StratA->PreA2 PreB1 2-Chloro-3-cyanopyridine StratB->PreB1 PreB2 Hydrazine StratB->PreB2

Retrosynthetic disconnections for the 1H-pyrazolo[3,4-b]pyridine scaffold.

Objective Comparison of Synthetic Methodologies

A. Classical Two-Component Condensation
  • Mechanism & Causality: This traditional approach involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. When unsymmetrical 1,3-dicarbonyls (e.g., 1,1,1-trifluoropentane-2,4-dione) are employed, the regioselectivity is strictly governed by the relative electrophilicity of the carbonyl carbons. The exocyclic amine of the pyrazole preferentially attacks the most electron-deficient center (the CF3-adjacent carbonyl) .

  • Performance: Reliable but often requires harsh conditions (glacial acetic acid, prolonged reflux) and suffers from regioselectivity mixtures if electrophilicity differences between the carbonyls are marginal.

B. Aqueous Microwave-Assisted Multicomponent Reactions (MCRs)
  • Mechanism & Causality: A one-pot reaction combining an aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), and a 5-aminopyrazole. Microwave irradiation in water leverages the hydrophobic effect, driving organic substrates into tight aggregates, which drastically increases the termolecular collision rate .

  • Performance: Exceptional atom economy, rapid kinetics (10–15 mins), and yields frequently exceeding 90% .

C. Ionic Liquid-Catalyzed Condensation
  • Mechanism & Causality: Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) serve a dual function. The hydroxide counterion acts as a base to drive the initial Knoevenagel condensation, while the imidazolium cation stabilizes the polar transition states during the subsequent Michael addition and cyclization .

  • Performance: Operates at room temperature and avoids volatile organic solvents. The catalyst is easily recyclable, though reaction times are longer (~4 hours) compared to microwave methods [[1]]([Link]).

D. Copper(II)-Catalyzed [3+3] Cycloaddition
  • Mechanism & Causality: Utilizing Cu(acac)₂ as a catalyst facilitates a formal [3+3] cycloaddition between 5-aminopyrazoles and 3-oxo-3-arylpropanenitriles. The copper center coordinates with the nitrile and carbonyl oxygens, increasing their susceptibility to nucleophilic attack .

  • Performance: Offers high yields (80–91%) under mild conditions and provides excellent functional group tolerance [[2]]([Link]).

E. Pyrrolinium Ion Ring Opening
  • Mechanism & Causality: A novel approach utilizing 3-arylidene-1-pyrrolines reacting with aminopyrazoles. Intramolecular nucleophilic addition to the iminium ion forms a condensed pyrrolidine, which undergoes ring-opening and oxidation to yield highly functionalized pyrazolo[3,4-b]pyridines .

  • Performance: Accesses unique functionalization patterns not easily achieved via standard MCRs, yielding 74–94%, though it requires pre-synthesis of the pyrrolinium precursors .

Quantitative Performance Metrics

The following table summarizes the experimental parameters and performance of the discussed methodologies, allowing researchers to select the optimal route based on available equipment and green chemistry requirements.

Synthesis MethodReagentsCatalyst / SolventTemp & TimeAvg. Yield (%)Green Chemistry Profile
Classical Condensation 5-Aminopyrazole + 1,3-DicarbonylGlacial AcOH or MeOH/HClReflux, 16 h65–80%Low (Harsh acids, long heating)
Aqueous MW MCR 5-Aminopyrazole + Aldehyde + Active MethyleneNH₄OAc / Water90 °C (MW), 10–15 min85–92%High (Aqueous, rapid, no chromatography)
Ionic Liquid Catalysis 5-Aminopyrazole + Aldehyde + Benzoylacetonitrile[bmIm]OH / EthanolRoom Temp, 4 h84–87%High (Recyclable catalyst, ambient temp)
Cu(II) Cycloaddition 5-Aminopyrazole + 3-oxo-3-arylpropanenitrilesCu(acac)₂ / EthanolReflux, 2–4 h80–91%Moderate (Heavy metal catalyst, high yield)
Pyrrolinium Ring Opening Aminopyrazole + 3-Arylidene-1-pyrrolineNone / Refluxing SolventsReflux, 2–6 h74–94%Moderate (Requires pre-synthesized precursors)

Validated Experimental Protocols

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems . They utilize phase changes (precipitation) as intrinsic indicators of reaction success, bypassing the need for continuous TLC monitoring or resource-intensive column chromatography.

Protocol 1: Microwave-Assisted Aqueous Multicomponent Synthesis

Causality: Using water as a solvent forces the hydrophobic organic substrates into tight proximity. Microwave irradiation provides uniform dielectric heating, bypassing the thermal gradients of conventional oil baths. Self-Validating Step: The target product is highly crystalline and insoluble in water. A successful reaction is visually confirmed by the massive precipitation of the product upon cooling.

  • Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stirrer, add 5-aminopyrazole (1.0 mmol), aryl aldehyde (1.0 mmol), and ethyl cyanoacetate (1.0 mmol).

  • Catalyst & Solvent: Add ammonium acetate (10 mol%) as a mild base to facilitate the Knoevenagel condensation, followed by 3 mL of deionized water.

  • Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 300 W, 90 °C) for 10–15 minutes.

  • Validation & Isolation: Allow the vial to cool to room temperature. The successful formation of the pyrazolo[3,4-b]pyridine core is indicated by the precipitation of a solid mass.

  • Purification: Filter the precipitate under vacuum, wash sequentially with cold water and cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol to afford the pure product.

MCR_Mechanism A Aryl Aldehyde C 1,3-Biselectrophile A->C Base -H2O B Active Methylene B->C E Michael Adduct C->E Nucleophilic Attack D 5-Aminopyrazole D->E F Cyclization Intermediate E->F Intramolecular Cyclization G Target Core F->G Aromatization

Mechanistic pathway of the three-component green synthesis reaction.

Protocol 2: Ionic Liquid ([bmIm]OH) Catalyzed Condensation

Causality: The basic ionic liquid [bmIm]OH acts as both the reaction medium and the base catalyst. The mild room-temperature conditions prevent the thermal degradation of sensitive functional groups. Self-Validating Step: The ionic liquid is water-soluble, whereas the organic product is not. Adding water quenches the reaction and forces the pure product to crash out, inherently separating the catalyst from the product.

  • Reaction Assembly: In a 25 mL round-bottom flask, combine 5-aminopyrazole (1.0 mmol), benzoylacetonitrile (1.0 mmol), and aryl aldehyde (1.0 mmol).

  • Catalysis: Add 10 mol% of [bmIm]OH in 5 mL of ethanol.

  • Execution: Stir the mixture at room temperature for 4 hours.

  • Quenching & Precipitation: Pour the reaction mixture into 20 mL of crushed ice/water. The phase inversion causes the pyrazolo[3,4-b]pyridine derivative to precipitate, while the [bmIm]OH remains in the aqueous phase.

  • Recovery: Filter the solid. The aqueous filtrate can be concentrated under reduced pressure to recover the ionic liquid for subsequent runs, demonstrating high green chemistry compliance.

Conclusion

The synthesis of pyrazolo[3,4-b]pyridines has successfully transitioned from harsh, low-yielding classical methods to highly efficient, green protocols. For standard library generation, the Microwave-Assisted Aqueous MCR offers the best balance of speed, yield, and environmental sustainability. However, for substrates sensitive to thermal degradation, the Ionic Liquid-Catalyzed Condensation provides an excellent room-temperature alternative.

Sources

Safety Operating Guide

Navigating the Handling of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine is foundational to therapeutic innovation. This compound, belonging to the pyrazolopyridine class, holds significant interest in medicinal chemistry.[1][2][3] However, realizing its potential requires an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, explaining the causality behind each safety measure to build a culture of proactive risk mitigation in the laboratory.

Hazard Assessment: Understanding the Risks

Before any handling protocol is established, a thorough understanding of the compound's potential hazards is essential. Based on data from structurally related compounds and supplier Safety Data Sheets (SDS), 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine should be treated as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

While a specific GHS classification for this exact compound is not universally established, analogous compounds in the substituted pyridine and pyrazole families exhibit known hazards. Therefore, a conservative approach is warranted. The following table summarizes the anticipated hazard classifications that should guide our PPE selection.

Hazard Class GHS Hazard Statement Pictogram Rationale for Precaution
Skin Corrosion/Irritation H315: Causes skin irritation alt text The sulfonyl and pyridine moieties can interact with skin, potentially causing irritation upon contact.
Serious Eye Damage/Irritation H319: Causes serious eye irritation alt text Particulate matter or splashes can cause significant and potentially lasting eye damage.
Specific target organ toxicity — Single exposure (Respiratory tract irritation) H335: May cause respiratory irritation alt text Inhalation of the powdered compound can irritate the respiratory tract.

The Core Protocol: A Hierarchy of Protective Measures

Effective laboratory safety relies on a multi-layered approach, often referred to as the hierarchy of controls. PPE, while critical, is the final barrier between the researcher and the chemical.

Primary Engineering Controls: The First Line of Defense

Your primary defense is to minimize exposure at the source. All operations involving the handling of solid 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine or its solutions must be conducted within a certified chemical fume hood.[4] This ensures that any dust or vapors are effectively contained and exhausted away from the user. Ensure the fume hood has a recent certification and that the sash is kept at the lowest practical height during manipulations.

Personal Protective Equipment: Your Final Barrier

The following PPE is mandatory when handling 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine.

  • Eye and Face Protection:

    • What: Chemical splash goggles are required at all times.[5] They must form a complete seal around the eyes to protect from splashes and airborne particulates.

    • Why: Standard safety glasses with side shields do not provide adequate protection from splashes or fine powders that can become airborne. A face shield, worn in conjunction with goggles, is recommended when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection:

    • What: Nitrile gloves are the standard recommendation for handling this type of compound.[5] Double-gloving is a best practice, especially during weighing and solution preparation, to provide an extra layer of protection and allow for the safe removal of a potentially contaminated outer glove.[6]

    • Why: Nitrile offers good resistance to a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation or punctures before use. Gloves should be changed immediately if contamination is suspected, and always after a maximum of 30-60 minutes of use to prevent permeation.[6]

  • Body Protection:

    • What: A flame-resistant lab coat that fits properly and is fully buttoned is required. For procedures with a higher risk of splashes, such as transfers of larger volumes, a chemical-resistant apron should be worn over the lab coat.[7]

    • Why: The lab coat protects your skin and personal clothing from accidental spills. Ensure the sleeves are long enough to cover the wrists, creating an overlap with your gloves.[6]

  • Respiratory Protection:

    • What: In most cases, handling this compound within a certified fume hood will provide adequate respiratory protection.[4] However, if there is a potential for aerosol generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate particulate filter should be used.

    • Why: The primary inhalation risk is from airborne powder. A respirator prevents these fine particles from entering your respiratory system and causing irritation.

Operational Workflow: From Receipt to Disposal

A robust safety plan covers the entire lifecycle of the chemical within the laboratory.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The container should be kept tightly closed.[4][8]

Step 2: Weighing and Solution Preparation

  • Preparation: Don all required PPE (double gloves, goggles, lab coat).

  • Execution: Conduct all weighing and solution preparation activities inside a chemical fume hood to contain any dust. Use anti-static weigh boats or paper to minimize dispersal of the fine powder.

  • Cleanup: After use, decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes as chemical waste.

Step 3: Spill Management In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

SpillResponse start Spill Occurs alert Alert personnel in the area and evacuate if necessary start->alert assess Assess spill size and hazard alert->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large Spill (Requires EH&S assistance) assess->large_spill Large don_ppe Don appropriate PPE (respirator, apron, etc.) small_spill->don_ppe contact_ehs Contact Emergency/ EH&S Personnel large_spill->contact_ehs end Spill Managed contact_ehs->end contain Contain the spill with absorbent material don_ppe->contain cleanup Carefully clean up spill (avoid raising dust) contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Package waste for disposal decontaminate->dispose dispose->end

Caption: Workflow for managing a chemical spill.

Step 4: Decontamination and Disposal

  • All disposable PPE (gloves, wipes) that comes into contact with the compound must be disposed of in a designated hazardous chemical waste container.[4]

  • Non-disposable items like glassware should be decontaminated by rinsing with an appropriate solvent, which is then collected as hazardous waste.

  • Follow all institutional and local regulations for chemical waste disposal.

Summary Table: PPE at a Glance

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety GlassesSingle pair of nitrile glovesLab CoatNot typically required
Weighing/Handling Solids Chemical Splash GogglesDouble pair of nitrile glovesLab CoatRequired if outside fume hood
Solution Preparation Chemical Splash GogglesDouble pair of nitrile glovesLab CoatNot required in fume hood
Small Spill Cleanup Goggles & Face ShieldHeavy-duty nitrile glovesLab Coat & ApronNIOSH-approved respirator

By integrating these safety protocols into your daily laboratory operations, you create a secure environment that protects both the integrity of your research and the well-being of your team. This proactive approach to safety is the bedrock of scientific excellence.

References

  • Safety Data Sheet. (n.d.).
  • BLDpharm. (n.d.). 43200-82-4|6-(5-Chloropyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.
  • ECHEMI. (n.d.). CAS 43200-82-4: 6-(5-Chloro-2-pyridinyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.
  • Tokyo Chemical Industry. (2025, November 7). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 9). 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | 43200-82-4.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Merck Millipore. (2021, March 15). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.
  • Fisher Scientific. (2023, October 20). SAFETY DATA SHEET.
  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • TCI Chemicals. (2025, November 21). SAFETY DATA SHEET.
  • ScienceDirect. (2021, December 15). Pyrazolo[3,4-b]pyridin-3(2H).
  • Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
  • ATSDR. (n.d.). Pyridine Tox Profile.
  • ScienceDirect. (2021, June 5). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • NextSDS. (n.d.). 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide.

Sources

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